Dhtba
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66656-21-1 |
|---|---|
Molecular Formula |
C21H31BrO3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C21H31BrO3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(25-19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
LAKSCXFGORLJCZ-HGBUANBSSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C |
Synonyms |
17 beta-((bromoacetyl)oxy)-5 alpha-androstan-3-one 17-bromoacetoxydihydrotestosterone 5 alpha-dihydrotestosterone 17-bromoacetate DHTBA dihydrotestosterone 17-bromoacetate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dihydrotestosterone (DHT)
Disclaimer: The term "Dhtba" does not correspond to a recognized molecule or drug in the scientific literature. This guide assumes the query was intended for Dihydrotestosterone (DHT) , a potent androgen and a metabolite of testosterone.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the mechanism of action of Dihydrotestosterone (DHT), with a focus on its interaction with the androgen receptor and subsequent signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.
Core Mechanism of Action
Dihydrotestosterone (DHT) is the most potent endogenous androgen, playing a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[1][2] Its actions are primarily mediated through the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[3] DHT's mechanism of action can be broadly categorized into two pathways: a classical genomic pathway and a more recently described non-genomic pathway.
Genomic Signaling Pathway
The canonical genomic pathway involves the direct regulation of gene expression by the DHT-activated androgen receptor. This process can be summarized in the following steps:
-
Binding: DHT, synthesized from testosterone by the enzyme 5α-reductase in target tissues, binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.[4]
-
Conformational Change and Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated complex then translocates into the nucleus.
-
DNA Binding and Transcription: In the nucleus, the DHT-AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[1][3]
-
Gene Expression: The binding of the DHT-AR complex to AREs recruits co-regulators (co-activators or co-repressors) and the basal transcriptional machinery, leading to the modulation of gene transcription and subsequent protein synthesis.[3] This results in the physiological effects of DHT, such as prostate growth and hair follicle miniaturization.[2][5]
Caption: Genomic signaling pathway of Dihydrotestosterone (DHT).
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, DHT can elicit rapid cellular responses through a non-genomic signaling cascade that does not require direct gene transcription. This pathway is initiated at the cell membrane and involves the activation of second messenger systems. A proposed mechanism in prostate stromal cells is as follows:
-
Membrane-initiated Signaling: DHT binds to a population of androgen receptors located at the cell membrane.
-
MMP Activation: This binding leads to the activation of matrix metalloproteinases (MMPs).
-
EGFR Transactivation: Activated MMPs cleave membrane-bound epidermal growth factor (EGF), which then acts as a paracrine or autocrine signal to activate the EGF receptor (EGFR).[6]
-
Second Messenger Cascade: EGFR activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3).
-
Calcium Mobilization: IP3 triggers the release of intracellular calcium ([Ca2+]i), leading to rapid cellular responses.[6]
This non-genomic pathway can also cross-talk with other signaling cascades, such as the Akt and ERK pathways, to modulate cellular processes like proliferation and apoptosis.[3]
Caption: Non-genomic signaling pathway of Dihydrotestosterone (DHT).
Quantitative Data: Binding Affinities
The potency of DHT is reflected in its high binding affinity for the androgen receptor and sex hormone-binding globulin (SHBG). The following table summarizes key quantitative parameters.
| Ligand | Receptor/Protein | Binding Affinity (Kd) | IC50 | Notes |
| DHT | Androgen Receptor (AR) | 0.25 to 0.5 nM[4] | 30.6 ± 10 nM | Kd is 2-3 fold higher than testosterone.[4] The dissociation rate is 5-fold slower than testosterone.[4] |
| Testosterone | Androgen Receptor (AR) | 0.4 to 1.0 nM[4] | - | Lower affinity and faster dissociation compared to DHT. |
| DHT | Sex Hormone-Binding Globulin (SHBG) | - | - | Approximately 5 times the affinity of testosterone. |
| Testosterone | Sex Hormone-Binding Globulin (SHBG) | - | - | Serves as a reference for DHT's higher affinity. |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a representative example of a radioligand binding assay used to determine the affinity of compounds for the androgen receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled reference androgen (e.g., [3H]-DHT) from the androgen receptor.
Materials:
-
Recombinant androgen receptor (e.g., rat AR-LBD)
-
Radiolabeled ligand: [3H]-Dihydrotestosterone ([3H]-DHT)
-
Unlabeled DHT (for non-specific binding and standard curve)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2)
-
96-well or 384-well microplates
-
Scintillation counter or equivalent detection system
Procedure:
-
Preparation:
-
Prepare serial dilutions of the unlabeled DHT and the test compounds in the assay buffer.
-
Prepare a solution of the recombinant AR and the [3H]-DHT in the assay buffer. The final concentration of [3H]-DHT should be close to its Kd for the AR.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add AR solution, [3H]-DHT solution, and assay buffer.
-
Non-specific Binding (NSB): Add AR solution, [3H]-DHT solution, and a high concentration of unlabeled DHT.
-
Competitive Binding: Add AR solution, [3H]-DHT solution, and the serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
Separation: Separate the bound from the free radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Caption: Workflow for an androgen receptor competitive binding assay.
References
- 1. Facebook [cancer.gov]
- 2. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Androgenic Landscape: A Technical Guide to the Biological Effects of Dihydrotestosterone Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgenic metabolite of testosterone, plays a crucial role in various physiological processes. Due to its rapid metabolism and clearance, native DHT has limited therapeutic applicability. To overcome this, long-chain fatty acid esters of DHT have been synthesized to prolong its biological activity. These esters act as prodrugs, slowly releasing DHT into the circulation following administration. This technical guide provides an in-depth analysis of the biological effects of dihydrotestosterone esters, focusing on their pharmacokinetics, pharmacodynamics, and the underlying molecular mechanisms.
Core Concepts: From Ester to Action
Dihydrotestosterone esters are chemically modified versions of DHT where a fatty acid chain is attached at the 17β-hydroxyl group. This esterification increases the lipophilicity of the molecule, allowing it to be formulated in oil-based depots for intramuscular injection. Once administered, plasma lipases cleave the ester bond, releasing free DHT to exert its biological effects.[1] The length of the fatty acid chain is a key determinant of the ester's half-life, with longer chains generally resulting in a slower release and longer duration of action.
Quantitative Analysis of Dihydrotestosterone and its Esters
The biological activity of DHT esters is intrinsically linked to their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for DHT and its esters based on available scientific literature.
Table 1: Comparative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) vs. DHT | Dissociation Constant (Kd) (nM) | Notes |
| Dihydrotestosterone (DHT) | 100% | 0.25 - 0.72[2][3] | High affinity and potent agonist of the androgen receptor.[3] |
| Dihydrotestosterone Heptanoate | ~1% (100 times less than DHT)[4] | Not explicitly reported | The ester form has significantly lower affinity for the androgen receptor, indicating it acts as a prodrug.[4] |
| Testosterone | ~33-50% (2-3 times lower than DHT)[3] | 0.4 - 1.0[3] | Serves as a precursor to DHT. |
Table 2: Pharmacokinetic Parameters of Dihydrotestosterone Esters
| Ester | Administration Route | Peak DHT Levels | Half-life of Active Moiety (DHT) | Duration of Action |
| Dihydrotestosterone Heptanoate | Intramuscular | Within the first week[4][5] | Not explicitly reported for a single dose, but levels return to baseline in 4-6 weeks.[4][5] | 4-6 weeks[4][5] |
| Dihydrotestosterone Enanthate | Intramuscular | 3-5 days[6] | ~7 days[6][7] | 4-5 weeks[6] |
Key Signaling Pathways
The biological effects of dihydrotestosterone esters are mediated through the activation of the androgen receptor (AR), a ligand-activated transcription factor. Upon release from its ester prodrug, DHT enters the target cell and binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the DHT-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Classical Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway.
"Backdoor" Pathway of DHT Synthesis
In certain tissues and pathological conditions, DHT can be synthesized via an alternative "backdoor" pathway that bypasses testosterone as an intermediate. This pathway is of interest in the context of castration-resistant prostate cancer.
Caption: Simplified "backdoor" pathway of DHT synthesis.
Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., a DHT ester) for the androgen receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of AR Source: A source of androgen receptors is required. This can be a cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human androgen receptor expressed in a suitable cell line.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-DHT or [³H]-R1881 (methyltrienolone), is used.
-
Competition Assay: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as charcoal-dextran adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Pharmacokinetic Study of a DHT Ester
Objective: To determine the pharmacokinetic profile of a DHT ester following administration.
Methodology:
-
Animal Model: A suitable animal model, such as orchidectomized (castrated) rats or non-human primates, is used to eliminate the influence of endogenous androgens.
-
Drug Administration: The DHT ester is administered, typically via intramuscular injection, at a defined dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks).
-
Hormone Analysis: Plasma concentrations of both the intact DHT ester and the active metabolite, DHT, are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Elimination half-life (t₁/₂)
-
Experimental Workflow for Characterization of a Novel DHT Ester
The development and characterization of a novel DHT ester typically follow a structured workflow, progressing from in vitro to in vivo studies.
Caption: Experimental workflow for a novel DHT ester.
Conclusion
Dihydrotestosterone esters represent a valuable therapeutic strategy for androgen replacement therapy and other conditions requiring sustained androgenic action. Their biological effects are dictated by the rate of hydrolysis to the active compound, DHT, and the subsequent interaction of DHT with the androgen receptor. A thorough understanding of their pharmacokinetics, pharmacodynamics, and the underlying signaling pathways is essential for the rational design and development of new and improved androgen therapies. This guide provides a foundational framework for researchers and drug development professionals working in this field.
References
- 1. Trenbolone - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 4. Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrotestosterone (DHT)
A Note on Terminology: The term "Dhtba" is not a recognized standard chemical identifier. Based on search query results, it is highly probable that this is a typographical error and the intended compound is Dihydrotestosterone, commonly abbreviated as DHT. This guide will proceed under this assumption.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), also known as 5α-dihydrotestosterone or androstanolone, is a potent androgenic metabolite of testosterone. It is a crucial steroid hormone involved in the development and maintenance of male characteristics. DHT is synthesized from testosterone by the enzyme 5α-reductase and exhibits a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent agonist. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of DHT, tailored for professionals in research and drug development.
Chemical Structure and Properties
DHT is a C19 steroid with an androstane skeleton. The chemical structure is characterized by a saturated A-ring, a ketone group at the C3 position, and a hydroxyl group at the C17β position.
Table 1: Chemical Identifiers and Descriptors for Dihydrotestosterone (DHT)
| Identifier/Descriptor | Value |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | 5α-Dihydrotestosterone, Androstanolone, Stanolone |
| CAS Number | 521-18-6 |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| Canonical SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |
| InChI Key | NVKAWKQGWWIWPM-ABEVXSGRSA-N |
Table 2: Physicochemical Properties of Dihydrotestosterone (DHT)
| Property | Value | Source |
| Melting Point | 178-183 °C | [1] |
| Boiling Point | 372.52 °C (estimated) | [1] |
| Solubility | Water: InsolubleDMSO: ≥100 mg/mLEthanol: 58 mg/mL | [2][3] |
| pKa (strongest acidic) | 19.38 | [4] |
| logP | 3.37 | [4] |
Spectroscopic Data
The structural elucidation and quantification of DHT are heavily reliant on various spectroscopic techniques.
Table 3: Spectroscopic Data for Dihydrotestosterone (DHT)
| Technique | Key Data Points |
| ¹H NMR | The 18-methyl signal is a key feature. Specific shifts are observed for the protons adjacent to the hydroxyl and ketone groups. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (C3) and the carbon bearing the hydroxyl group (C17). |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to the O-H stretching of the hydroxyl group and C=O stretching of the ketone group are prominent. |
| Mass Spectrometry (MS) | Precursor Ion (m/z): 291.10 ± 0.50Fragment Ions (m/z): 255.20 ± 0.50, 79.20 ± 0.50 |
Synthesis of Dihydrotestosterone
Biological Synthesis
In vivo, DHT is synthesized from testosterone through the action of the enzyme 5α-reductase. This conversion primarily occurs in target tissues such as the prostate, skin, and hair follicles.
Figure 1: Biological conversion of Testosterone to DHT.
Laboratory Chemical Synthesis
A high-yield laboratory synthesis of DHT can be achieved from 3β-hydroxy-5α-androstan-17-one. A key step involves the protection of the 17-hydroxyl group, followed by oxidation of the 3-hydroxyl group to a ketone, and subsequent deprotection.
Experimental Protocol: Synthesis of DHT from 3β-hydroxy-5α-androstan-17-one
-
Protection of the 17-hydroxyl group: The starting material is reacted with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to protect the 17β-hydroxyl group.
-
Oxidation of the 3-hydroxyl group: The 3β-hydroxyl group of the protected intermediate is oxidized to a ketone using a mild oxidizing agent like N-methylmorpholine N-oxide (NMO) with tetrapropylammonium perruthenate (TPAP) as a catalyst. This avoids the use of harsher and more toxic reagents like Jones reagent.
-
Deprotection of the 17-hydroxyl group: The protecting group on the 17β-hydroxyl group is removed under acidic conditions, for example, using ethanolic HCl.
-
Purification: The crude product is purified by recrystallization to yield pure 5α-dihydrotestosterone.
Mechanism of Action and Biological Activity
DHT exerts its biological effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. The DHT-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling pathway is crucial for the development of male primary and secondary sexual characteristics.
Figure 2: Simplified DHT signaling pathway.
The biological activities of DHT are diverse and play a significant role in various physiological and pathophysiological processes, including:
-
Embryonic Development: Essential for the differentiation of male external genitalia.
-
Puberty: Promotes the growth of the penis and scrotum, as well as the development of facial and body hair.
-
Adulthood: Involved in prostate health, sebaceous gland activity, and is a key factor in androgenic alopecia (male pattern baldness).
Analytical Methodologies
The accurate quantification of DHT in biological matrices is critical for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods for DHT analysis due to their high sensitivity and specificity.
LC-MS/MS Analysis of DHT in Serum
Experimental Protocol Overview:
-
Sample Preparation:
-
Protein Precipitation: Serum proteins are precipitated using a solvent like methanol.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): DHT is extracted from the deproteinized serum. SPE with a C18 sorbent is commonly used for cleanup and concentration.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is employed for optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions.
-
Figure 3: General workflow for LC-MS/MS analysis of DHT.
Conclusion
Dihydrotestosterone is a pivotal androgen with a well-defined chemical structure and a profound impact on male physiology. Understanding its chemical properties, synthesis, and mechanism of action is fundamental for researchers and professionals in drug development, particularly in the fields of endocrinology, oncology, and dermatology. The analytical methods outlined provide the necessary tools for the accurate and sensitive quantification of DHT, enabling further exploration of its role in health and disease.
References
The Pharmacology of Dihydrotestosterone (DHT) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of dihydrotestosterone (DHT) derivatives, a class of synthetic androgens with diverse therapeutic applications and a significant presence in the realm of performance-enhancing drugs. This document delves into the core principles of their mechanism of action, structure-activity relationships, and the intricate signaling pathways they modulate. Detailed experimental protocols for assessing the activity of these compounds are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacological properties of DHT derivatives.
Introduction
Dihydrotestosterone (DHT), a potent endogenous androgen, is synthesized from testosterone by the enzyme 5α-reductase.[1][2] It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[3] DHT derivatives are synthetic analogues of this natural hormone, often modified to alter their pharmacokinetic properties, metabolic stability, and the ratio of anabolic (muscle-building) to androgenic (masculinizing) effects.[4] These compounds have been developed for a range of therapeutic applications, including the treatment of hypogonadism, anemia, and muscle wasting diseases.[5][6][7] However, their potent anabolic properties have also led to their widespread use and abuse in athletic and bodybuilding communities.[8] A thorough understanding of their pharmacology is therefore essential for both therapeutic development and for addressing their misuse.
Mechanism of Action: The Androgen Receptor Signaling Pathway
The biological effects of DHT and its derivatives are primarily mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[8][9][10][11]
The canonical AR signaling pathway can be summarized in the following steps:
-
Ligand Binding: DHT or its synthetic derivative, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[8][12] This binding induces a conformational change in the receptor.
-
Receptor Activation and Translocation: Upon ligand binding, the AR dissociates from a complex of heat shock proteins (HSPs), dimerizes, and translocates into the nucleus.[8][10][12]
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[9][10][12]
-
Recruitment of Co-regulators: The DNA-bound AR then recruits a host of co-activator or co-repressor proteins. This co-regulator complex modulates chromatin structure and the assembly of the basal transcription machinery, ultimately leading to the up- or down-regulation of target gene expression.[8][10][13]
The specific cellular response to AR activation is tissue-dependent and is influenced by the local concentration of the androgen, the expression levels of the AR and its co-regulators, and crosstalk with other signaling pathways.
Signaling Pathway Diagram
Figure 1: Canonical Androgen Receptor Signaling Pathway.
Structure-Activity Relationships
The diverse pharmacological profiles of DHT derivatives arise from specific structural modifications to the steroid nucleus. These modifications influence the compound's affinity for the AR, its metabolic stability, and its susceptibility to enzymatic conversion (e.g., aromatization to estrogens).
Key Structural Modifications and Their Effects:
-
17α-Alkylation: The addition of a methyl or ethyl group at the C17α position, as seen in stanozolol and oxandrolone, protects the steroid from first-pass metabolism in the liver, thereby increasing its oral bioavailability.[14] However, this modification is also associated with an increased risk of hepatotoxicity.
-
Modifications to the A-ring:
-
2-hydroxymethylene group (Oxymetholone): This modification significantly increases anabolic activity.
-
1-methylation (Mesterolone): This modification is thought to increase the binding affinity to the AR.[5]
-
2-oxa substitution (Oxandrolone): Replacing the C2 carbon with an oxygen atom enhances the anabolic to androgenic ratio.
-
-
Modifications to the C-ring:
-
9α-fluoro and 11β-hydroxy groups (Fluoxymesterone): These substitutions significantly increase both anabolic and androgenic potency.
-
-
Esterification at the 17β-hydroxyl group: The addition of an ester group, as in drostanolone propionate, increases the lipophilicity of the compound, leading to a slower release from the injection site and a prolonged duration of action.[15]
Quantitative Data
Table 1: Comparative Androgen Receptor Binding Affinities of Selected DHT Derivatives
| Compound | Relative Binding Affinity (RBA) vs. DHT | IC50 (nM) | Ki (nM) | Reference(s) |
| Dihydrotestosterone (DHT) | 100% | ~1-5 | ~0.2-1 | [16] |
| Mesterolone | High | - | - | [5] |
| Stanozolol | Low | - | - | [14] |
| Oxandrolone | Moderate | - | - | [6] |
| Drostanolone | High | - | - | [17] |
| Trenbolone* | High (Potent AR agonist) | - | - | [18] |
*Note: Trenbolone is a nandrolone derivative but is often discussed in the context of potent androgens and is included here for comparison. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Parameters of Selected DHT Derivatives
| Compound | Route of Administration | Bioavailability | Elimination Half-life | Protein Binding | Reference(s) |
| Mesterolone | Oral | ~3% | 12-13 hours | 98% | [14][15] |
| Stanozolol | Oral | High | 9 hours | Low (5% of Testosterone) | [14] |
| Stanozolol | Intramuscular | - | 24 hours | Low | [14] |
| Drostanolone Propionate | Intramuscular | 100% | ~2 days | High | [15] |
| Oxandrolone | Oral | High | 9 hours (2nd phase) | High | [7] |
Crosstalk with Other Signaling Pathways
The AR signaling pathway does not operate in isolation. It engages in significant crosstalk with other major signaling cascades within the cell, which can modulate its activity and contribute to the overall physiological and pathological effects of DHT derivatives.
-
PI3K/AKT/mTOR Pathway: There is a reciprocal relationship between the AR and the PI3K/AKT/mTOR pathway. Androgen deprivation can lead to the activation of AKT signaling, which in turn can phosphorylate and activate the AR in a ligand-independent manner.[19] Conversely, AR signaling can also influence the PI3K/AKT pathway.
-
MAPK Pathway: Growth factors, such as epidermal growth factor (EGF), can activate the MAPK signaling cascade, which can lead to the phosphorylation and activation of the AR and its co-activators, even in the absence of androgens.[9][13][20][21] This represents a key mechanism of resistance to androgen deprivation therapy in prostate cancer.
-
Wnt/β-catenin Pathway: Crosstalk between the AR and Wnt signaling pathways has been implicated in the progression of castration-resistant prostate cancer. The Wnt pathway can be activated following androgen deprivation and may contribute to androgen-independent cell growth.
Crosstalk Signaling Diagram
Figure 2: Crosstalk between AR and Growth Factor Signaling Pathways.
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity of a test compound for the androgen receptor.
-
Principle: A radiolabeled androgen (e.g., [³H]-DHT) is incubated with a source of AR (e.g., recombinant AR protein or cell lysate). The ability of a test compound to displace the radioligand from the AR is measured.
-
Key Reagents and Materials:
-
Recombinant human AR protein or cell lysate from AR-expressing cells (e.g., LNCaP).
-
Radiolabeled ligand: [³H]-Dihydrotestosterone.
-
Test compounds (DHT derivatives).
-
Scintillation fluid and scintillation counter.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
-
Procedure Outline:
-
Incubate a fixed concentration of AR protein/lysate with a fixed concentration of [³H]-DHT in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
This cell-based assay measures the functional activity (agonist or antagonist) of a test compound on AR-mediated gene transcription.
-
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an ARE-driven promoter. The activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
-
Key Reagents and Materials:
-
Mammalian cell line (e.g., HEK293, PC3).
-
AR expression vector.
-
ARE-luciferase (or other reporter) plasmid.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent and luminometer.
-
-
Procedure Outline:
-
Co-transfect the cells with the AR expression vector and the reporter plasmid.
-
After transfection, treat the cells with varying concentrations of the test compound.
-
For antagonist activity, co-treat with a known AR agonist (e.g., DHT).
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
In Vivo Assays
The Hershberger assay is a standardized in vivo screening test to assess the androgenic and anti-androgenic activity of a substance.[12][19][20][21][22]
-
Principle: The weights of five androgen-dependent tissues in castrated male rats are measured after a period of treatment with the test compound. Androgenic compounds will increase the weight of these tissues, while anti-androgenic compounds will antagonize the effect of a co-administered androgen.[12][20]
-
Animal Model: Immature, castrated male rats.
-
Tissues Weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Procedure Outline:
-
Castrate immature male rats and allow for a post-operative recovery period for tissue regression.
-
Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.[20]
-
For anti-androgenicity testing, co-administer the test compound with a reference androgen (e.g., testosterone propionate).
-
Include positive (reference androgen) and negative (vehicle) control groups.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the five target tissues.
-
Statistically compare the tissue weights of the treated groups to the control groups.
-
This assay is specifically used to assess the anabolic activity of a compound.
-
Principle: The levator ani muscle is highly responsive to the anabolic effects of androgens. An increase in the weight of this muscle in castrated rats treated with a test compound is indicative of its anabolic activity.
-
Procedure: This assay is often conducted as part of the Hershberger assay, with the levator ani-bulbocavernosus muscle being one of the key endpoints measured. The procedure is the same as described for the Hershberger assay.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for DHT Derivative Characterization.
Therapeutic Applications and Side Effects
Therapeutic Uses:
-
Androgen Replacement Therapy: For the treatment of male hypogonadism.
-
Anemia: Some DHT derivatives can stimulate erythropoiesis.[23]
-
Muscle Wasting Diseases: The anabolic effects of these compounds are utilized to counteract muscle loss in conditions like AIDS-related wasting and severe burns.[6][24]
-
Hereditary Angioedema: Stanozolol is used for the prophylactic treatment of this condition.[14]
-
Breast Cancer: Drostanolone has been used in the palliative treatment of advanced breast cancer in postmenopausal women.[15]
Side Effects:
The side effects of DHT derivatives are largely related to their androgenic and anabolic activities and can be significant, particularly with high doses or prolonged use.
-
Androgenic Side Effects: Acne, oily skin, accelerated male pattern baldness, and prostatic hyperplasia. In women, virilization can occur, leading to hirsutism, deepening of the voice, and clitoral enlargement.
-
Cardiovascular Effects: Alterations in lipid profiles (decreased HDL, increased LDL), hypertension, and an increased risk of cardiovascular events.
-
Hepatotoxicity: Particularly with 17α-alkylated oral steroids, liver damage can occur.
-
Suppression of Endogenous Testosterone Production: Exogenous androgen administration suppresses the hypothalamic-pituitary-gonadal axis, leading to testicular atrophy and reduced sperm production.
-
Psychological Effects: Mood swings, aggression ("roid rage"), and depression.
Conclusion
The pharmacology of DHT derivatives is a complex and multifaceted field. Their diverse biological activities, stemming from subtle structural modifications, have led to both valuable therapeutic agents and substances prone to abuse. A thorough understanding of their mechanism of action through the androgen receptor, their structure-activity relationships, and their interactions with other cellular signaling pathways is crucial for the rational design of new drugs with improved therapeutic indices and for mitigating the health risks associated with their misuse. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of this important class of pharmacological agents.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 2. Oxandrolone blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesterolone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Androgen receptor and growth factor signaling cross-talk in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Role of Androgen Receptor in Cross Talk Between Stromal Cells and Prostate Cancer Epithelial Cells [frontiersin.org]
- 14. mims.com [mims.com]
- 15. bayer.com [bayer.com]
- 16. researchgate.net [researchgate.net]
- 17. naturalmuscle.uk [naturalmuscle.uk]
- 18. Trenbolone - Wikipedia [en.wikipedia.org]
- 19. Addressing the Reciprocal Crosstalk between the AR and the PI3K/AKT/mTOR Signaling Pathways for Prostate Cancer Treatment [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. i.looksmax.org [i.looksmax.org]
- 23. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Dihydrotestosterone Butyrate (DHTBA) and Androgen Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Androgen Receptor and its Ligands
The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of target genes. This signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics.
DHT is recognized as the most potent endogenous androgen, exhibiting a high binding affinity for the AR.[1] Various synthetic androgens and steroidal esters have been developed for therapeutic and research purposes. Dihydrotestosterone Butyrate (DHTBA) is an esterified form of DHT. Esterification at the 17β-hydroxyl group is a common strategy to modify the pharmacokinetic properties of steroids, often prolonging their half-life in circulation. However, this modification can also influence the compound's binding affinity for its receptor.
Androgen Receptor Binding Affinity of this compound and Related Compounds
Direct experimental determination of the dissociation constant (Kd), inhibition constant (Ki), or relative binding affinity (RBA) for this compound is not extensively reported in publicly available scientific literature. However, by examining the structure-activity relationships of other androgen esters, we can infer the likely binding characteristics of this compound.
Generally, esterification of the 17β-hydroxyl group of DHT is expected to decrease its binding affinity for the androgen receptor compared to the parent compound, DHT. The bulky ester group can sterically hinder the optimal interaction with the ligand-binding pocket of the AR. The in vivo activity of such esters is often dependent on their hydrolysis back to the active parent steroid.
For comparative purposes, the following table summarizes the binding affinities of DHT and other relevant steroids.
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) | Reference |
| Dihydrotestosterone (DHT) | Hamster Prostate | 3.2 | 100% (Reference) | [2][3][4] |
| Cyproterone Acetate | Hamster Prostate | 4.4 | 72.7% | [2][3][4] |
| Testosterone | Rat Skeletal Muscle/Prostate | - | Lower than DHT | [5] |
| 19-Nortestosterone | Rat Skeletal Muscle/Prostate | - | Higher than Testosterone | [5] |
| Mesterolone (1α-methyl-DHT) | Rat Skeletal Muscle/Prostate | - | Lower than Testosterone | [5] |
Note: The RBA values are calculated relative to DHT where applicable. The IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.
Based on the trend of reduced affinity with esterification, it is hypothesized that This compound would exhibit a lower binding affinity for the androgen receptor than DHT . The precise RBA would need to be determined experimentally.
Experimental Protocols for Determining Androgen Receptor Binding Affinity
The most common method for determining the binding affinity of a compound for the androgen receptor is a competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR.
Preparation of Androgen Receptor Source
A common source of the androgen receptor for binding assays is the cytosol from the ventral prostate of rats.
Protocol for Rat Ventral Prostate Cytosol Preparation:
-
Tissue Homogenization: Excise the ventral prostates from mature male rats. Mince the tissue and homogenize in a cold buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) to remove cellular debris.
-
Ultracentrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.
-
Cytosol Collection: The supernatant from the high-speed centrifugation contains the cytosolic fraction rich in androgen receptors.
Competitive Radioligand Binding Assay
Materials:
-
Prepared androgen receptor cytosol.
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Unlabeled competitor: Dihydrotestosterone (for standard curve).
-
Test compound: Dihydrotestosterone Butyrate (this compound).
-
Assay Buffer (e.g., TEGD buffer).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of [³H]-DHT, and varying concentrations of the unlabeled competitor (DHT for the standard curve or the test compound this compound).
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-DHT from the unbound [³H]-DHT. This is commonly achieved by vacuum filtration through a glass fiber filter plate that traps the receptor-ligand complexes.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100
Visualizing Key Pathways and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to an agonist like DHT.
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive androgen receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While direct quantitative data on the binding affinity of Dihydrotestosterone Butyrate for the androgen receptor is sparse, this guide provides a foundational understanding for researchers. Based on the structure-activity relationships of similar androgen esters, it is reasonable to hypothesize that this compound has a lower binding affinity than its parent compound, DHT. The provided experimental protocols offer a clear path for the empirical determination of this value. The visualizations of the AR signaling pathway and the experimental workflow serve to clarify these complex processes for professionals in the field. Further research is warranted to definitively characterize the interaction of this compound with the androgen receptor.
References
- 1. Testosterone - Wikipedia [en.wikipedia.org]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
In Vivo Effects of Novel Androgenic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of select novel androgenic compounds, with a primary focus on Selective Androgen Receptor Modulators (SARMs). SARMs are a class of androgen receptor ligands that display tissue-selective activation of androgenic signaling, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.[1] This document summarizes quantitative data from preclinical and clinical studies on three prominent SARMs: RAD140 (Testolone), LGD-4033 (Ligandrol), and Ostarine (MK-2866/Enobosarm). Detailed experimental protocols for key in vivo assays are provided to facilitate the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying biological processes and research methodologies.
Introduction to Novel Androgenic Compounds
The therapeutic potential of androgens in promoting muscle and bone growth is well-established. However, the clinical use of traditional anabolic-androgenic steroids is often limited by their undesirable androgenic side effects, such as benign prostatic hyperplasia, acne, and virilization in women. Novel androgenic compounds, particularly nonsteroidal SARMs, have been developed to overcome these limitations. These compounds are designed to selectively bind to the androgen receptor (AR) and modulate its activity in a tissue-specific manner, aiming to maximize anabolic effects while minimizing androgenic ones.[1] This guide focuses on the in vivo evidence for the tissue selectivity and efficacy of RAD140, LGD-4033, and Ostarine.
Androgen Receptor Signaling Pathway
The biological effects of androgens are mediated through the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This signaling cascade ultimately leads to the physiological effects of androgens.
Figure 1: Simplified Androgen Receptor Signaling Pathway.
In Vivo Data Summary of Novel Androgenic Compounds
The following tables summarize the quantitative in vivo data for RAD140, LGD-4033, and Ostarine, focusing on their anabolic and androgenic effects in preclinical models and clinical trials.
RAD140 (Testolone)
RAD140 is a potent, orally bioavailable SARM that has demonstrated significant anabolic effects in preclinical studies.[2]
| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Prostate Weight) | Reference |
| Tissue Selectivity | Castrated Male Rats | 1 mg/kg/day | Significantly increased to levels similar to testosterone-treated group | Non-significant increase, significantly lower than testosterone-treated group | [3] |
| Bone Effects | Orchidectomized Rats | Various Doses (6 weeks) | Significantly increased number of osteoblasts and decreased osteoclasts | - | [4] |
| Parameter | Human Study | Dosage | Pharmacokinetic Profile | Noted Effects | Reference |
| Pharmacokinetics | Healthy Humans (micro-dose) | 50 µg | Rapid absorption (Tmax 2-6h), long detection time (up to 29 days) | - | [5][6] |
| Phase I Trial | Breast Cancer Patients | 50-150 mg | Half-life of approximately 45 hours | Acceptable safety profile and preliminary evidence of antitumor activity | [2][5] |
LGD-4033 (Ligandrol)
LGD-4033 is another potent, orally bioavailable SARM that has shown promising results in both preclinical and clinical settings for increasing lean body mass.[7][8][9][10][11][12]
| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Ventral Prostate Weight) | Reference |
| Tissue Selectivity | Castrated Male Rats | 1 mg/kg/day | Potent muscle activity | Weaker partial agonist activity | [8] |
| Bone Effects | Ovariectomized Female Rats | 0.03-0.3 mg/kg/day (12 weeks) | Increased bone mineral density and bending strength | - | [9] |
| Parameter | Human Study | Dosage | Change in Lean Body Mass | Effect on Prostate-Specific Antigen (PSA) | Reference |
| Phase I Trial (21 days) | Healthy Young Men | 1.0 mg/day | +1.21 kg | No significant change | [7][9][10][11][12] |
| Phase II Trial (12 weeks) | Hip Fracture Recovery | 0.5, 1.0, 2.0 mg/day | Significant dose-dependent increases | - | [13] |
Ostarine (MK-2866 / Enobosarm)
Ostarine is one of the most extensively studied SARMs in clinical trials, with demonstrated efficacy in increasing lean body mass in various populations.[14][15][16]
| Parameter | Animal Model | Dosage | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Prostate & Seminal Vesicle Weight) | Reference |
| Tissue Selectivity | Castrated Male Rats | 0.03 mg/day | Efficacious and selective activity | ED50 of 0.12 mg/day (prostate) and 0.39 mg/day (seminal vesicles) | [1][8] |
| Bone Effects | Ovariectomized Rats | Not specified | Prevented bone loss and improved bone strength | - |
| Parameter | Human Study | Dosage | Change in Lean Body Mass | Functional Improvement | Reference |
| Phase II Trial (Cancer Cachexia) | Cancer Patients | 1 mg/day & 3 mg/day (16 weeks) | +1.5 kg (1mg), +1.3 kg (3mg) | Improved muscle performance (stair climb) | [14][16] |
| Phase II Trial (Elderly) | Healthy Elderly Subjects | 3 mg/day (3 months) | +1.4 kg | Improved stair climb speed and power | [15] |
Detailed Experimental Protocols
Hershberger Assay for Androgenic and Anabolic Activity
The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a test compound in castrated male rats.[16]
Figure 2: Experimental Workflow of the Hershberger Assay.
Protocol:
-
Animal Model: Immature male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old.
-
Surgical Procedure: Rats are castrated to remove the endogenous source of androgens. A post-surgical recovery period of at least seven days is allowed for endogenous testosterone levels to decline.[16]
-
Dosing: The test compound is administered daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Endpoint Measurement: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani muscle, Cowper's glands, and glans penis.
-
Data Analysis: The weights of the androgen-dependent tissues from the test compound group are compared to those of the vehicle control and positive control groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity.
Kainate-Induced Neurodegeneration Model for Neuroprotection
This model is used to assess the neuroprotective effects of compounds against excitotoxicity-induced neuronal death. Kainic acid, a glutamate analog, induces seizures and selective neuronal loss, particularly in the hippocampus.[13][14]
Figure 3: Experimental Workflow for the Kainate-Induced Neurodegeneration Model.
Protocol:
-
Animal Model: Adult male rats. In studies assessing androgenic compounds, gonadectomy (GDX) is often performed to remove endogenous androgens.
-
Treatment: Animals are pre-treated with the test compound (e.g., RAD140) or vehicle for a specified period.
-
Induction of Lesion: Kainic acid is administered systemically (e.g., intraperitoneally or subcutaneously) to induce seizures and subsequent neuronal damage.
-
Behavioral Monitoring: Seizure activity is often monitored and scored to ensure the effectiveness of the kainic acid administration.
-
Histological Analysis: After a set period following kainate administration, animals are euthanized, and their brains are collected for histological processing. Brain sections, particularly of the hippocampus, are stained (e.g., with Nissl stain or neuron-specific markers like NeuN) to visualize neurons.
-
Quantification of Neuroprotection: The number of surviving neurons in specific hippocampal regions (e.g., CA1, CA3) is quantified and compared between the treatment groups. A higher number of surviving neurons in the test compound group compared to the vehicle group indicates a neuroprotective effect.
Assessment of Bone Mineral Density in Ovariectomized Rats
The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis, characterized by accelerated bone loss. This model is employed to evaluate the efficacy of compounds in preventing or reversing bone loss.
Protocol:
-
Animal Model: Adult female rats (e.g., Sprague-Dawley).
-
Surgical Procedure: Rats undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham surgery.
-
Treatment: Following a post-operative recovery period, daily treatment with the test compound, vehicle, or a positive control (e.g., estradiol) is initiated and continued for a specified duration (e.g., 12 weeks).
-
Bone Mineral Density (BMD) Measurement: BMD can be measured at various time points using techniques such as dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT). Measurements are typically taken at skeletal sites rich in trabecular bone, such as the lumbar vertebrae and the distal femur.
-
Biomechanical Testing: At the end of the study, bones (e.g., femur) can be collected for biomechanical testing (e.g., three-point bending test) to assess bone strength.
-
Data Analysis: Changes in BMD and biomechanical properties are compared between the different treatment groups to determine the effect of the test compound on bone health.
Conclusion
The novel androgenic compounds RAD140, LGD-4033, and Ostarine have demonstrated significant tissue-selective anabolic effects in a variety of in vivo models. The data summarized in this guide highlight their potential for therapeutic applications in conditions such as muscle wasting and osteoporosis, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the mechanisms of action and therapeutic potential of these and other novel androgenic compounds. The continued development and evaluation of SARMs hold promise for the future of anabolic therapies.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 7. researchgate.net [researchgate.net]
- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eneuro.org [eneuro.org]
- 12. researchgate.net [researchgate.net]
- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enobosarm - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. eurodiagnostico.com [eurodiagnostico.com]
An In-depth Technical Guide to the Metabolic Pathways of Dihydrotestosterone Butyrate (Dhtba)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dihydrotestosterone butyrate (Dhtba) is a synthetic androstane steroid that has not been marketed for therapeutic use.[1] Consequently, there is a lack of direct studies on its metabolic fate in biological systems. This guide is based on the well-established metabolic pathways of its constituent components: dihydrotestosterone (DHT) and butyric acid (butyrate). The initial step of this compound metabolism is hypothesized to be the hydrolysis of the ester bond, releasing DHT and butyrate to be metabolized via their respective known pathways.
Hypothesized Initial Hydrolysis of this compound
This compound is an ester of dihydrotestosterone and butyric acid. It is anticipated that upon administration, this compound undergoes rapid hydrolysis by non-specific esterases present in the blood and various tissues. This enzymatic cleavage would release dihydrotestosterone (DHT) and butyrate, which then enter their distinct metabolic pathways.
Metabolic Pathway of Dihydrotestosterone (DHT)
DHT is a potent endogenous androgen.[2] Its metabolism primarily involves reduction and subsequent conjugation for excretion.
While DHT is directly released from this compound, in a physiological context, it is synthesized from testosterone by the enzyme 5α-reductase in tissues such as the prostate gland, skin, and liver.[3][4] There are also "backdoor pathways" for DHT synthesis that do not involve testosterone as an intermediate.[3][4]
The inactivation of DHT occurs mainly in the liver and androgen-sensitive tissues through the action of hydroxysteroid dehydrogenases (HSDs).
-
Reduction to Androstanediols: DHT is converted to the less active metabolites 3α-androstanediol and 3β-androstanediol by 3α-HSD and 3β-HSD, respectively.[4]
-
Oxidation and Conjugation: These androstanediols are further oxidized and then conjugated with glucuronic acid or sulfate to increase their water solubility for urinary excretion.[4]
| Parameter | Value | Tissue/Fluid | Reference |
| Daily DHT Production | 200-300 µg | Whole body | [3] |
| Circulating DHT (unbound) | ~0.88% (men) | Plasma | [3] |
| Binding Affinity to SHBG | ~5x higher than testosterone | Plasma | [4] |
| Testosterone to DHT Conversion | 5-7% | Whole body | [3] |
Objective: To quantify DHT and its metabolites in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Solid Tissues: Homogenize tissue in a suitable buffer. Perform protein precipitation with a solvent like acetonitrile. Centrifuge to pellet proteins.
-
Plasma/Serum: Perform protein precipitation.
-
Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites prior to extraction.
-
-
Extraction: Use liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) to isolate steroids from the aqueous sample matrix.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is common for androgens.
-
Analysis: Use multiple reaction monitoring (MRM) for quantification. Select specific precursor-product ion transitions for DHT and its metabolites.
-
Quantification: Generate a standard curve using known concentrations of analytical standards. Use isotopically labeled internal standards to correct for matrix effects and extraction losses.
-
Metabolic Pathway of Butyrate
Butyrate is a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon.[5][6] It serves as the primary energy source for colonocytes.[7]
Butyrate is absorbed by colonocytes via transporters like MCT1 and SMCT1.[5] Inside the cell, it is activated to butyryl-CoA by the enzyme butyryl-CoA synthetase.
Butyryl-CoA enters the mitochondrial β-oxidation pathway to be converted into acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for ATP production.
| Parameter | Value | Location/Condition | Reference |
| Energy contribution to colonocytes | ~70% | Colon | [7] |
| Butyrate Production Pathways | Acetyl-CoA, glutarate, 4-aminobutyrate, lysine | Gut microbiota | [8][9] |
| Butyrate Concentration in Colon | Varies with diet | Colon | [6] |
Objective: To quantify butyrate and other SCFAs in biological samples (e.g., fecal samples, plasma).
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Fecal Samples: Homogenize a known weight of fecal material in a suitable buffer. Centrifuge to pellet solid debris.
-
Plasma/Serum: Perform protein precipitation.
-
-
Extraction and Derivatization:
-
Acidify the sample to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs to make them more volatile for GC analysis. A common method is esterification to form propyl esters.
-
-
Gas Chromatographic Separation:
-
Column: A polar capillary column (e.g., DB-FFAP) is typically used for SCFA separation.
-
Temperature Program: Start at a low temperature and ramp up to elute the SCFAs based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI).
-
Analysis: Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the derivatized SCFAs.
-
Quantification: Generate a standard curve using derivatized standards of known concentrations. Use an internal standard (e.g., an isotopically labeled SCFA or a different SCFA not expected in the sample) for accurate quantification.
-
Conclusion
While direct metabolic studies on this compound are unavailable, a comprehensive understanding of its likely metabolic fate can be inferred from the well-characterized pathways of its hydrolysis products, DHT and butyrate. The initial cleavage by esterases would release these two molecules to be processed by distinct and well-understood enzymatic machinery. DHT undergoes reduction and conjugation for excretion, a critical pathway for regulating androgenic activity. Butyrate serves as a vital energy substrate, particularly for the colonic epithelium, through its conversion to acetyl-CoA and entry into the TCA cycle. The analytical methods detailed herein provide robust frameworks for the experimental investigation of these pathways, which would be essential for any future in vivo or in vitro studies of this compound.
References
- 1. Dihydrotestosterone butyrate - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Dihydrotestosterone (HMDB0002961) [hmdb.ca]
- 3. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 4. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Butyric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes & Protocols for the Analytical Determination of Dihydrotestosterone Benzoate (DHTBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies and standards for the quantification of Dihydrotestosterone Benzoate (DHTBA), a synthetic androgenic steroid. The following protocols are based on established methods for analogous steroid esters and can be adapted and validated for specific research and development needs.
I. Introduction to this compound and its Analytical Challenges
Dihydrotestosterone Benzoate (this compound) is an esterified form of dihydrotestosterone (DHT), a potent agonist of the androgen receptor. The analytical determination of this compound and its metabolites is crucial in various fields, including endocrinology, pharmacology, and anti-doping science. The primary challenges in its analysis lie in achieving high sensitivity and specificity, especially in complex biological matrices, and distinguishing it from endogenous androgens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques for the definitive quantification of this compound.
II. Reference Standards
III. Analytical Methodologies
The following sections detail protocols for the analysis of this compound using LC-MS/MS and GC-MS. These methods are adapted from validated procedures for other testosterone and dihydrotestosterone esters.[1][2][3][4][5][6]
Application Note 1: Quantification of this compound in Biological Matrices using LC-MS/MS
This method provides high sensitivity and specificity for the determination of this compound in serum or plasma.[6][7][8][9]
1. Experimental Protocol: LC-MS/MS Analysis
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of serum or plasma into a clean glass tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar steroid ester).
-
Add 3 mL of a mixture of diethyl ether and ethyl acetate (70:30 v/v).[3]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[10] |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a this compound standard. Precursor ion will be [M+H]+. Product ions will be characteristic fragments. |
2. Data Presentation: Quantitative Summary (Hypothetical)
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | 0.1 | 0.1 - 100 | < 15 | 85 - 115 |
3. Visualization: LC-MS/MS Workflow
Application Note 2: Screening and Confirmation of this compound by GC-MS
GC-MS provides excellent chromatographic resolution and is a robust technique for the analysis of anabolic steroids.[1][4][5][11] Derivatization is typically required to improve the volatility and thermal stability of the analyte.
1. Experimental Protocol: GC-MS Analysis
a. Sample Preparation (Solid-Phase Extraction & Derivatization)
-
Follow steps 1-7 of the LC-MS/MS sample preparation (Liquid-Liquid Extraction).
-
Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1 µL of trimethyliodosilane (TMIS).[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
b. GC-MS Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11] |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[5] |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
2. Data Presentation: Quantitative Summary (Hypothetical)
| Analyte | LOD (ng/mL) | Linear Range (ng/mL) | Monitored Ions (m/z) |
| This compound-TMS derivative | 0.5 | 0.5 - 200 | To be determined from the mass spectrum of the derivatized standard. |
3. Visualization: GC-MS Workflow
IV. Signaling Pathway of this compound
This compound acts as a prodrug to Dihydrotestosterone (DHT). Once administered, esterases cleave the benzoate group, releasing active DHT. DHT then binds to the androgen receptor (AR), leading to a cascade of downstream effects.
Visualization: DHT Signaling Pathway
References
- 1. waters.com [waters.com]
- 2. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Quantification of Dihydrotestosterone Butyrate (DHTBA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone butyrate (DHTBA) is a synthetic ester of the potent androgen dihydrotestosterone (DHT). The quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of new therapeutic agents. This document provides detailed application notes and protocols for the analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] The methodologies presented are based on established principles for the quantification of steroids and other small molecules in biological fluids.[2][3][4]
Quantitative Data Summary
The following table represents hypothetical, yet plausible, quantitative data for this compound in human plasma following administration. This data is for illustrative purposes to demonstrate typical presentation for pharmacokinetic analysis.
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) | N |
| 0 (Pre-dose) | < 0.05 (Below Limit of Quantification) | - | 6 |
| 0.5 | 15.8 | 3.2 | 6 |
| 1 | 28.4 | 5.1 | 6 |
| 2 | 35.1 | 6.8 | 6 |
| 4 | 22.7 | 4.5 | 6 |
| 8 | 8.9 | 2.1 | 6 |
| 12 | 3.1 | 1.2 | 6 |
| 24 | 0.6 | 0.3 | 6 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound-d3 internal standard (IS) (purity >98%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
2. Sample Preparation: Liquid-Liquid Extraction (LLE) [2]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50:50 MeOH:Water).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 40 0.5 40 2.5 95 3.5 95 3.6 40 | 5.0 | 40 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q2) m/z (To be determined by infusion of the reference standard).
-
This compound-d3 (IS): Precursor ion (Q1) m/z -> Product ion (Q2) m/z (To be determined by infusion of the internal standard).
-
4. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
- 1. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 2. msacl.org [msacl.org]
- 3. Development of an LC-MS/MS-based method for quantification and pharmacokinetics study on SCID mice of a dehydroabietylamine-adamantylamine conjugate, a promising inhibitor of the DNA repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Androgenic Cascade: Protocols for Studying Dihydrotestosterone (DHT) Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide with detailed application notes and experimental protocols for investigating the biological effects of Dihydrotestosterone (DHT), a potent androgen. The methodologies outlined herein are fundamental for research in endocrinology, oncology, and dermatology, and are crucial for the development of novel therapeutics targeting the androgen pathway.
Introduction to Dihydrotestosterone (DHT)
Dihydrotestosterone (DHT) is a powerful endogenous androgen sex steroid and hormone.[1] It is synthesized from testosterone by the enzyme 5α-reductase in tissues such as the prostate gland, seminal vesicles, skin, and hair follicles.[1][2] DHT's biological actions are primarily mediated through its high-affinity binding to the androgen receptor (AR), a ligand-activated transcription factor.[3][4][5] This binding initiates a cascade of molecular events leading to the regulation of gene expression critical for the development and maintenance of male sexual characteristics.[4][6] Dysregulation of the DHT/AR signaling axis is implicated in various pathological conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia (male pattern baldness).[3][7][8][9]
Core Signaling Pathway
The canonical signaling pathway of DHT involves its interaction with the androgen receptor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the DHT-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
Experimental Workflow
A typical workflow for investigating the effects of a compound like DHT involves a series of in vitro assays to characterize its activity at the molecular, cellular, and genetic levels.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from various studies on DHT.
Table 1: Binding Affinity and Transcriptional Activity of DHT
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.17 nM | KGN cells | [11] |
| EC50 for AR Activation | ~1 nM | CWR-R1 cells | [12] |
| AR Protein Induction | Apparent after 2 hours | KGN cells | [11] |
Table 2: Effects of DHT on Cell Proliferation and Gene Expression
| Cell Line | DHT Concentration | Effect | Target Gene/Protein | Reference |
| LNCaP | 10 nM | Increased proliferation | PSA (Prostate-Specific Antigen) | [1][5] |
| 22Rv1 | 1 nM | Increased proliferation | PSA | [2][5] |
| CWR22Rv1 | 1 nM | Increased AR-V7 expression | AR-V7 | [1] |
| LβT2 | 100 nM | Decreased Pac1-r expression | Pac1-r | [8] |
| Human Hair Follicles | 10-7 M | Increased hair shaft elongation | - | [13] |
| Human Hair Follicles | 10-6 M | Decreased hair shaft elongation | - | [13] |
Detailed Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of DHT.
Protocol 1: Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen, such as [³H]-DHT.
Materials:
-
Recombinant human AR protein
-
[³H]-DHT (radiolabeled ligand)
-
Unlabeled DHT (for standard curve)
-
Test compounds
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Scintillation vials and scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled DHT and the test compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of recombinant AR protein, and a fixed concentration of [³H]-DHT.
-
Competition: Add the serially diluted unlabeled DHT (for the standard curve) or the test compound to the wells. Include wells with only [³H]-DHT and AR for maximum binding and wells with a high concentration of unlabeled DHT for non-specific binding.
-
Incubation: Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Separation: Transfer the reaction mixtures to a 96-well filter plate and wash with ice-cold binding buffer using a vacuum manifold to separate bound from unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-DHT bound against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This colorimetric assay measures cell viability and proliferation in response to DHT treatment.
Materials:
-
Culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.[2][5]
-
DHT
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in culture medium with CSS and allow them to attach overnight.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of DHT (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for 48-72 hours.
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log concentration of DHT to determine the EC50 for proliferation.
Protocol 3: Androgen Receptor (AR) Reporter Gene Assay
This assay quantifies the transcriptional activity of the AR in response to DHT by measuring the expression of a reporter gene (e.g., luciferase) under the control of AREs.[3][4]
Materials:
-
Host cell line (e.g., PC-3, COS-1) or an AR-positive cell line (e.g., LNCaP, VCaP)[3]
-
AR expression vector (if using AR-negative cells)
-
ARE-driven luciferase reporter vector (e.g., MMTV-Luc)[12]
-
Transfection reagent
-
DHT
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DHT or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the total protein concentration. Plot the normalized luciferase activity against the log concentration of DHT to determine the EC50 for AR transactivation.
Protocol 4: Western Blotting for AR and Target Proteins
This technique is used to detect and quantify the expression levels of the androgen receptor and its downstream target proteins, such as Prostate-Specific Antigen (PSA).[1][5]
Materials:
-
Androgen-responsive cell line (e.g., LNCaP, 22Rv1)[5]
-
DHT
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)[1][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DHT for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
qRT-PCR is used to measure the relative changes in the mRNA expression of AR target genes, such as PSA (KLK3), FKBP5, and TMPRSS2, in response to DHT.[14][15]
Materials:
-
Androgen-responsive cell line
-
DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)[16]
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with DHT for a specific time period (e.g., 24 hours) and then extract total RNA.[15]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each target gene and the reference gene, including a no-template control.[17]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16][17]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and then to the vehicle-treated control.[17]
References
- 1. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. Impact of One-Week Administration of Dihydrotestosterone in Rat Anterior Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 10. Androgen Pathway - Report Lentivirus [gentarget.com]
- 11. Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrotestosterone Regulates Hair Growth Through the Wnt/β-Catenin Pathway in C57BL/6 Mice and In Vitro Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dihydrotestosterone (DHT) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgen, plays a crucial role in various physiological processes. In the context of cell biology research, DHT is a key molecule for investigating androgen receptor (AR) signaling pathways and their impact on cell fate.[1][2][3] When DHT binds to the AR, the receptor translocates to the nucleus and functions as a transcription factor, modulating the expression of target genes involved in processes like cell proliferation, differentiation, and apoptosis.[1] These application notes provide detailed protocols for utilizing DHT in common cell culture assays to study its effects on cellular processes.
Data Presentation
The effects of DHT can vary significantly depending on the cell type and the experimental conditions. The following tables summarize quantitative data from studies on different cell lines.
Table 1: Effect of DHT on Cell Proliferation
| Cell Line | Assay | DHT Concentration | Incubation Time | Observed Effect | Reference |
| Human Endothelial Progenitor Cells (EPCs) | MTT Assay | 30 nM | 96 hours | Significant increase in cell proliferation. | [4] |
| Human Endothelial Progenitor Cells (EPCs) | CyQuant Assay | 30 nM | Not Specified | ~30% increase in DNA content. | [4] |
| ZR-75-1 (Human Breast Cancer) | Cell Counting | Not Specified | 8 days | Decrease in cell number. | [5] |
| Periurethral Ventral Mesenchyme (Murine) | Not Specified | Not Specified | Not Specified | Negative regulation of cell proliferation. | [6] |
| TRAMP-C2 (Prostate Cancer) | Cell Counting | Concentration-dependent | 24 hours | Decrease in cell count when co-cultured with macrophages. | [7] |
Table 2: DHT in Cytotoxicity and Apoptosis Assays
| Cell Line | Assay | DHT Concentration | Incubation Time | Observed Effect | Reference |
| Human Endothelial Progenitor Cells (EPCs) | Cytotoxicity Assay | 1, 30, 100, 1000 nM | Not Specified | Not cytotoxic at these concentrations. | [4] |
| TRAMP-C2 (Prostate Cancer) | Annexin V-FITC Assay | Increasing concentrations | 24 hours | Increased apoptosis in the presence of macrophages. | [7] |
Experimental Protocols
Here are detailed protocols for common assays used to assess the cellular effects of DHT.
Protocol 1: Cell Proliferation Assay using MTT
This protocol is for determining the effect of DHT on the proliferation of adherent cells, such as Human Endothelial Progenitor Cells (EPCs).[4]
Materials:
-
Human Endothelial Progenitor Cells (EPCs)
-
EGM2 medium
-
Dihydrotestosterone (DHT)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed EPCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM2 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
DHT Treatment: Prepare serial dilutions of DHT in EGM2 medium. A common concentration range to test is 1 nM to 1000 nM.[4] Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest DHT treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared DHT solutions or vehicle control.
-
Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate with MTT: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is designed to assess DHT-induced apoptosis, particularly in co-culture systems.[7]
Materials:
-
Target cells (e.g., TRAMP-C2 prostate cancer cells)
-
Effector cells (e.g., RAW264.7 macrophages)
-
Cell culture inserts (0.4 µm pore size)
-
DHT
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Co-culture Setup: Seed target cells (TRAMP-C2) in the lower chamber of a 24-well plate. Place cell culture inserts into the wells and seed effector cells (RAW264.7) in the upper chamber.
-
DHT Treatment: Treat the co-culture with varying concentrations of DHT (e.g., 10 nM, 100 nM) for 24 hours.[7] Include an untreated control.
-
Cell Harvesting: After incubation, carefully remove the inserts containing the effector cells. Harvest the target cells from the lower chamber using trypsinization.
-
Washing: Wash the harvested cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway initiated by DHT.
Caption: DHT binds to the Androgen Receptor, leading to its dimerization, nuclear translocation, and regulation of target gene expression.
Experimental Workflow: Assessing DHT's Effect on Cell Proliferation
This diagram outlines a typical workflow for investigating the impact of DHT on cell proliferation.
Caption: A generalized workflow for conducting a cell proliferation assay to evaluate the effects of DHT.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Dihydrotestosterone Augments the Angiogenic and Migratory Potential of Human Endothelial Progenitor Cells by an Androgen Receptor-Dependent Mechanism [mdpi.com]
- 5. Inhibition of cell cycle kinetics and proliferation by the androgen 5 alpha-dihydrotestosterone and antiestrogen N,n-butyl-N-methyl-11-[16' alpha-chloro-3',17 beta-dihydroxy-estra-1',3',5'-(10')triene-7' alpha-yl] undecanamide in human breast cancer ZR-75-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5α-Dihydrotestosterone negatively regulates cell proliferation of the periurethral ventral mesenchyme during urethral tube formation in the murine male genital tubercle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrotestosterone Increases Cytotoxic Activity of Macrophages on Prostate Cancer Cells via TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotestosterone (DHT) and Butyrate Administration in Animal Models: Application Notes and Protocols
Introduction
The administration of bioactive compounds in animal models is a cornerstone of preclinical research, enabling the investigation of physiological effects, mechanisms of action, and therapeutic potential. This document provides detailed application notes and protocols for the administration of two such compounds: Dihydrotestosterone (DHT), a potent androgen, and Butyrate, a short-chain fatty acid with significant effects on gut health and inflammation. The term "Dhtba" as specified in the query is not a recognized scientific term; therefore, this document addresses DHT and Butyrate separately, as they are the most scientifically plausible interpretations of the user's request. These protocols and notes are intended for researchers, scientists, and drug development professionals.
Dihydrotestosterone (DHT) Administration
Dihydrotestosterone (DHT) is a non-aromatizable androgen that plays a crucial role in various physiological processes. In animal models, DHT is frequently used to study its effects on the hypothalamic-pituitary-gonadal (HPG) axis, reproductive function, and behavior.
Quantitative Data Summary
The following tables summarize the quantitative effects of DHT administration in rat models as reported in the scientific literature.
Table 1: Effect of DHT Administration on Gene Expression in the Rat Anterior Pituitary
| Gene | Change in Expression | Animal Model | Dosage | Duration | Reference |
| Prolactin (Prl) | Significantly repressed | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2][3] |
| Gonadotropin-releasing hormone receptor (Gnrh-r) | Significantly inhibited (0.81 ± 0.004-fold) | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
| Pituitary adenylate cyclase-activating polypeptide receptor (Pac1-r) | Significantly increased (1.64 ± 0.29-fold) | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
| Inhibin α subunit (Inha) | Significantly reduced (0.69 ± 0.13-fold) | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1] |
| Activin βA subunits (Actba) | Inhibited | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
| Common gonadotropin α subunit (Cga) | Not modulated | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
| Luteinizing hormone β subunit (Lhb) | Not modulated | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
| Follicle-stimulating hormone β subunit (Fshb) | Not modulated | Ovary-intact 6-week postnatal female rats | 5 mg/kg/day | 7 days | [1][2] |
Table 2: Effect of DHT Administration on Behavioral and Physiological Parameters in Rats
| Parameter | Effect | Animal Model | Dosage | Duration | Reference |
| Appetitive behaviors (hops/darts, solicitations) | Significantly more behaviors displayed | Ovariectomized (OVX) Long-Evans rats primed with Estradiol Benzoate | 500 mcg | 4 hours prior to testing | [4] |
| Receptivity measures (Lordosis Ratio and Quotient) | Significantly higher | Ovariectomized (OVX) Long-Evans rats primed with Estradiol Benzoate | 500 mcg | 4 hours prior to testing | [4] |
| Response learning | Significant positive effect | Bilaterally castrated male rats | 0.5mg/kg and 1.0 mg/kg | Daily | [5] |
| Accessory Olfactory Bulb (AOB) size | Drastic reduction in overall size | Male rats | 180 micrograms/day | Postnatal days 6-20 | [6] |
Experimental Protocols
Protocol 1: Subcutaneous DHT Administration in Female Rats to Study Pituitary Gene Expression [1][3]
-
Objective: To investigate the effects of supraphysiological androgen levels on the gene expression profile of the anterior pituitary gland.
-
Animal Model: Ovary-intact 6-week postnatal female rats.
-
Materials:
-
Dihydrotestosterone (DHT)
-
Sesame oil (vehicle)
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Prepare a stock solution of DHT in sesame oil.
-
Administer DHT via daily subcutaneous injection at a dose of 5 mg/kg/day. A control group should receive an equivalent volume of sesame oil.
-
Continue the treatment for 7 consecutive days.
-
At the end of the treatment period, euthanize the rats under isoflurane anesthesia.
-
Dissect the pituitary gland, isolate the anterior pituitary, and proceed with RNA extraction and quantitative RT-PCR analysis for target genes.
-
Protocol 2: DHT Administration to Study Sexual Behavior in Ovariectomized Female Rats [4]
-
Objective: To assess the effect of a non-aromatizable androgen on female sexual desire and behavior.
-
Animal Model: Ovariectomized (OVX) Long-Evans rats.
-
Materials:
-
Dihydrotestosterone (DHT)
-
Estradiol Benzoate (EB)
-
Progesterone (P)
-
Oil vehicle
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Prime all experimental groups (except negative control) with a subcutaneous injection of 10 mcg Estradiol Benzoate 48 hours prior to behavioral testing.
-
Four hours before testing, administer one of the following treatments via subcutaneous injection:
-
Oil (vehicle control)
-
500 mcg Progesterone (positive control)
-
500 mcg DHT
-
-
Conduct sexual behavior testing in appropriate chambers.
-
Record and analyze appetitive and consummatory sexual behaviors.
-
Signaling Pathways and Workflows
Butyrate Administration
Butyrate is a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the gut. It serves as a primary energy source for colonocytes and has potent anti-inflammatory and gut health-promoting properties.
Quantitative Data Summary
The following table summarizes the quantitative effects of butyrate administration in animal models.
Table 3: Effects of Butyrate Administration in Animal Models
| Parameter | Effect | Animal Model | Dosage | Duration | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced expression | Mouse models of colitis | 100 mg/kg/day (oral) | Not specified | [7] |
| NF-κB activity | Suppressed | Mouse models of colitis | Not specified | Not specified | [7][8] |
| Histone H3 acetylation | Induced | Mouse models of colitis | 100 mg/kg/day (oral) | Not specified | [7] |
| Colitis scores | Decreased | Mouse models of acute and chronic colitis | 100 mg/kg/day (oral) | Not specified | [7] |
| Body weight loss | Prevented | Mouse models of acute and chronic colitis | 100 mg/kg/day (oral) | Not specified | [7] |
Experimental Protocols
Protocol 3: Oral Gavage of Sodium Butyrate in a Mouse Model of Colitis [7]
-
Objective: To evaluate the therapeutic potential of butyrate in ameliorating intestinal inflammation.
-
Animal Model: Mouse model of chemically-induced colitis (e.g., DSS-induced colitis).
-
Materials:
-
Sodium Butyrate
-
Sterile saline or water for vehicle
-
Oral gavage needles
-
-
Procedure:
-
Induce colitis in mice according to the established protocol (e.g., administration of DSS in drinking water).
-
Prepare a solution of sodium butyrate in sterile saline or water.
-
Administer sodium butyrate daily via oral gavage at a dose of 100 mg/kg of body weight. The control group should receive an equivalent volume of the vehicle.
-
Monitor body weight, stool consistency, and signs of rectal bleeding daily.
-
At the end of the study period, euthanize the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.
-
Signaling Pathways and Workflows
References
- 1. Impact of One-Week Administration of Dihydrotestosterone in Rat Anterior Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of One-Week Administration of Dihydrotestosterone in Rat Anterior Pituitary Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-aromatizable androgen dihydrotestosterone (DHT) facilitates sexual behavior in ovariectomized female rats primed with estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dihydrotestosterone on response learning in adult male rats [middlebury.figshare.com]
- 6. Postnatal administration of dihydrotestosterone to the male rat abolishes sexual dimorphism in the accessory olfactory bulb: a volumetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dihydrotestosterone (DHT) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotestosterone (DHT), a potent androgen, plays a crucial role in various physiological processes and is a key therapeutic target in pathologies such as prostate cancer and androgenic alopecia. The discovery of novel DHT derivatives with modified activities—agonists, antagonists, or selective androgen receptor modulators (SARMs)—is of significant interest in drug development. High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of DHT derivatives to identify compounds with desired biological activities. These application notes provide an overview of the key signaling pathways, detailed protocols for relevant HTS assays, and a framework for data analysis and interpretation.
Core Concepts: DHT and Androgen Receptor Signaling
DHT exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. Understanding the AR signaling pathway is fundamental to designing and interpreting HTS assays for DHT derivatives.
Classical (Genomic) Androgen Receptor Signaling Pathway
The canonical AR signaling pathway involves a series of steps culminating in the regulation of target gene expression:
-
Ligand Binding: In the cytoplasm, DHT binds to the ligand-binding domain (LBD) of the AR, which is associated with heat shock proteins (HSPs).
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to its dissociation from HSPs.
-
Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.
-
DNA Binding: In the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR-ARE complex recruits co-activators or co-repressors to modulate the transcription of genes involved in cell growth, proliferation, and differentiation.
Classical AR Signaling Pathway.
Non-Genomic Androgen Receptor Signaling Pathways
Recent evidence suggests that DHT can also elicit rapid cellular responses through non-genomic pathways by interacting with AR located at the cell membrane or in the cytoplasm. These pathways often involve the activation of various kinase cascades.
Non-Genomic AR Signaling.
High-Throughput Screening Workflow for DHT Derivatives
A typical HTS campaign for identifying novel DHT derivatives involves several stages, from assay development to hit confirmation and validation.
HTS Workflow for DHT Derivatives.
Experimental Protocols
AR-Driven Luciferase Reporter Gene Assay
This cell-based assay is a gold standard for quantifying the transcriptional activity of the AR in response to test compounds.
Principle: Cells are engineered to express the human AR and a luciferase reporter gene under the control of an ARE-containing promoter. AR activation by an agonist (like DHT or a derivative) leads to the expression of luciferase, which generates a measurable luminescent signal upon the addition of its substrate. Antagonists will inhibit this agonist-induced signal.
Materials:
-
PC-3 or HEK293 cells
-
AR expression vector and ARE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% charcoal-stripped fetal bovine serum (cs-FBS)
-
96- or 384-well white, clear-bottom cell culture plates
-
Test compounds (DHT derivatives) and controls (DHT, anti-androgens like bicalutamide)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of DMEM with 10% cs-FBS. Incubate for 24 hours.
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 2% cs-FBS. Add test compounds at desired concentrations.
-
For Agonist Screening: Add DHT derivatives across a range of concentrations. Include a positive control (e.g., 10 nM DHT) and a negative control (vehicle, e.g., 0.1% DMSO).
-
For Antagonist Screening: Add DHT derivatives in the presence of a sub-maximal concentration of DHT (e.g., EC50 concentration, typically around 0.1-1 nM). Include a positive control (DHT alone) and a negative control (e.g., DHT + bicalutamide).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control for agonist screening.
-
Calculate the percent inhibition of DHT-induced luciferase activity for antagonist screening.
-
Determine EC50 (for agonists) and IC50 (for antagonists) values from dose-response curves.
TR-FRET Androgen Receptor Ligand Binding Assay
This is a homogeneous, fluorescence-based assay suitable for HTS to identify compounds that bind to the AR.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged AR-LBD, and a fluorescently labeled androgen (e.g., Fluormone™ AL Red) binds to the AR-LBD. When in close proximity, excitation of the Tb donor leads to energy transfer and emission from the fluorescent acceptor. A test compound that competes with the fluorescent androgen for binding to the AR-LBD will disrupt FRET, leading to a decrease in the acceptor signal.
Materials:
-
GST-tagged AR-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescently labeled androgen (e.g., Fluormone™ AL Red)
-
Assay buffer
-
384-well low-volume black plates
-
Test compounds and controls
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare Reagents: Prepare solutions of GST-AR-LBD, Tb-anti-GST antibody, and fluorescent androgen in assay buffer at 2X the final desired concentration.
-
Compound Addition: Add test compounds or controls to the wells of the 384-well plate.
-
Reagent Addition: Add the 2X GST-AR-LBD/Tb-anti-GST antibody mix to all wells.
-
Initiate Reaction: Add the 2X fluorescent androgen to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition of the TR-FRET signal by the test compounds.
-
Calculate IC50 values from the dose-response curves.
Data Presentation
Quantitative data from HTS should be summarized in tables for clear comparison. Key parameters include the half-maximal effective concentration (EC50) for agonists, the half-maximal inhibitory concentration (IC50) for antagonists, and the Z'-factor to assess assay quality.
Table 1: Agonist Activity of DHT and Derivatives in an AR Reporter Gene Assay
| Compound | EC50 (nM) | Max Response (% of DHT) |
| DHT | 0.13 | 100 |
| Testosterone | 0.66 | 95 |
| Androstenedione | 4.5 | 80 |
| Derivative X | [Insert Value] | [Insert Value] |
| Derivative Y | [Insert Value] | [Insert Value] |
| Derivative Z | [Insert Value] | [Insert Value] |
Data for DHT, Testosterone, and Androstenedione are representative values from the literature.[1]
Table 2: Antagonist Activity of DHT Derivatives in a Ligand Binding Assay
| Compound | IC50 (nM) |
| Dihydrotestosterone (DHT) | 3.2 |
| Cyproterone Acetate | 4.4 |
| Dutasteride | 6.5 |
| Finasteride | 229.5 |
| Derivative A | [Insert Value] |
| Derivative B | [Insert Value] |
| Derivative C | [Insert Value] |
Data for DHT and Cyproterone Acetate are from competitive binding assays in hamster prostate.[2] Data for Dutasteride and Finasteride are from 5α-reductase inhibition assays, which indirectly affects AR signaling.[3]
Table 3: Assay Quality Control Parameters
| Assay Type | Z'-Factor | Signal-to-Background (S/B) |
| AR Reporter Gene Assay | > 0.5 | > 10 |
| TR-FRET Binding Assay | > 0.5 | > 5 |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Conclusion
The high-throughput screening of DHT derivatives is a critical step in the discovery of new therapeutics targeting androgen-related diseases. The successful implementation of an HTS campaign relies on a thorough understanding of AR signaling, the selection of robust and relevant assays, and rigorous data analysis. The protocols and guidelines presented here provide a framework for researchers to design and execute effective screening strategies for the identification of promising new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Androgen Bioassays for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing in vitro androgen bioassays for the characterization of novel compounds, such as the hypothetical compound Dihydrotestosterone-butyrate (referred to herein as "Compound X"). Androgens, like dihydrotestosterone (DHT), are crucial for various physiological processes, and their actions are primarily mediated by the androgen receptor (AR), a ligand-activated transcription factor.[1][2][3] In vitro bioassays are essential tools for screening and characterizing the androgenic or anti-androgenic potential of new chemical entities in a controlled and high-throughput manner.
The most common in vitro method for assessing androgen receptor activity is the reporter gene assay.[1][2][4] This assay quantitatively measures the transcriptional activity of the AR in response to a ligand. The fundamental principle involves the use of a host cell line that expresses the AR and contains a reporter gene (e.g., luciferase) under the transcriptional control of androgen response elements (AREs).[4] Binding of an androgen to the AR induces a conformational change, leading to the translocation of the AR-ligand complex to the nucleus, where it binds to AREs and drives the expression of the reporter gene.[3][4] The resulting signal (e.g., luminescence) is proportional to the androgenic activity of the compound being tested.
Signaling Pathway
The classical androgen signaling pathway involves the binding of an androgen, such as DHT, to the androgen receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This protocol describes a method for determining the androgenic activity of a test compound using a stably transfected human cell line expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.
Materials:
-
Cell Line: MDA-kb2 human breast cancer cell line (stably expressing endogenous AR and an MMTV-luciferase reporter). Alternatively, other cell lines like CHO or HEK293 can be transiently or stably transfected.[4][5]
-
Cell Culture Medium: DMEM-F12 without phenol red, supplemented with 10% Fetal Bovine Serum (FBS).
-
Test Compound (Compound X): Stock solution in a suitable solvent (e.g., DMSO).
-
Reference Androgen: Dihydrotestosterone (DHT).
-
Reference Anti-Androgen: Hydroxyflutamide.[5]
-
Assay Plates: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent.
-
Luminometer.
Experimental Workflow:
Caption: Workflow for AR Reporter Gene Assay.
Procedure:
-
Cell Seeding:
-
Culture MDA-kb2 cells in DMEM-F12 with 10% FBS.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed approximately 10,000 cells per well in a 96-well plate.[4]
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Compound X in the appropriate solvent.
-
Prepare serial dilutions of DHT (positive control) and hydroxyflutamide (for antagonist mode).
-
On the day of treatment, wash the cells with PBS and replace the medium with fresh, serum-free medium containing the various concentrations of Compound X or controls. The final solvent concentration should be consistent across all wells (e.g., 0.1% DMSO).[5]
-
For antagonist testing, co-treat cells with a fixed concentration of DHT (e.g., the EC50 concentration) and varying concentrations of Compound X.
-
Include vehicle control wells (solvent only).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.[5]
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
For antagonist activity, determine the IC50 (half-maximal inhibitory concentration).
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: Agonist Activity of Compound X in AR Reporter Gene Assay
| Compound | EC50 (nM) | Max Fold Induction | Relative Potency (vs. DHT) |
| DHT | 0.1 | 100 | 1 |
| Compound X | [Insert Value] | [Insert Value] | [Calculate] |
| Testosterone | 1.0 | 95 | 0.1 |
Table 2: Antagonist Activity of Compound X in AR Reporter Gene Assay
| Compound | IC50 (nM) | Max Inhibition (%) |
| Hydroxyflutamide | 500 | 98 |
| Compound X | [Insert Value] | [Insert Value] |
| Bicalutamide | 700 | 99 |
Note: The provided values for known compounds are examples and may vary between different assay systems and laboratories.
Conclusion
The described in vitro androgen receptor reporter gene assay is a robust and sensitive method for characterizing the androgenic or anti-androgenic properties of novel compounds like "Compound X". By following the detailed protocol and utilizing the structured data presentation, researchers can effectively screen and rank new chemical entities for their potential to modulate androgen receptor signaling. This information is critical for further drug development and understanding the biological activity of new compounds.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes: Principles of Dhtba Stability Assessment
Here are the detailed Application Notes and Protocols for measuring the stability of Dihydrotestosterone-based analytes (Dhtba).
In drug discovery and development, assessing the stability of a new chemical entity is critical for predicting its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For Dihydrotestosterone (DHT) and its analogs (collectively referred to as this compound), stability is typically evaluated in two key areas: metabolic stability and chemical/plasma stability.
Metabolic Stability Metabolic stability assays determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[1] These studies are crucial as rapid metabolism can lead to low oral bioavailability and a short duration of action. The primary site of drug metabolism is the liver, which contains a host of enzymes responsible for biotransformation.
-
Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) and are primarily mediated by Cytochrome P450 (CYP) enzymes.[2] In vitro systems like Human Liver Microsomes (HLM) are rich in these enzymes and are commonly used to assess Phase I metabolic stability.[2][3]
-
Phase II Metabolism: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate) is attached to the molecule, increasing its water solubility and facilitating excretion. Hepatocytes, which are intact liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive model of liver metabolism.[3]
Plasma Stability Plasma contains various enzymes, such as esterases and proteases, that can degrade susceptible compounds. A plasma stability assay is performed to assess the chemical and enzymatic stability of a this compound in this key biological matrix. It helps identify compounds that may be rapidly degraded upon entering systemic circulation, which would limit their therapeutic efficacy. Stability is often compared across species (e.g., human, rat, mouse) to aid in the selection of appropriate animal models for preclinical toxicology studies.[1]
Analytical Quantification The gold-standard for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the accurate measurement of low concentrations of the parent compound and its metabolites.[4][6]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a this compound by Phase I enzymes and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound (this compound)
-
Human Liver Microsomes (pooled, e.g., from 50 donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a this compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration (typically 1 µM). Ensure the final solvent concentration is low (<0.5%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-warm the HLM and this compound solutions in a shaking water bath at 37°C for 5-10 minutes.
-
-
Incubation:
-
Add the HLM suspension to the wells of the 96-well plate containing the pre-warmed this compound solution. The final protein concentration is typically 0.5 mg/mL.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is considered Time 0.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution. The 0-minute time point sample is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a this compound in plasma from different species.
Materials:
-
Test compound (this compound)
-
Control plasma (e.g., Human, Rat, Mouse; heparinized or EDTA)
-
Phosphate buffer (100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw plasma on ice.
-
Prepare a this compound stock solution and dilute it in buffer.
-
Spike the this compound working solution into the plasma to achieve the final desired concentration (e.g., 5 µM).
-
-
Incubation:
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), transfer an aliquot of the plasma-Dhtba mixture into a new plate containing the ice-cold quenching solution.
-
-
Sample Processing:
-
Vortex the samples to mix and precipitate plasma proteins.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| This compound | 45.2 | 30.7 | Moderate |
| Testosterone (Control) | < 5 | > 277 | High Clearance |
| Verapamil (Control) | 28.5 | 48.6 | Moderate Clearance |
Table 2: Stability of this compound in Plasma from Different Species
| Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100 | 100 | 100 |
| 30 | 98.5 | 95.1 | 92.3 |
| 60 | 97.2 | 91.8 | 85.6 |
| 120 | 95.8 | 84.3 | 74.1 |
| 240 | 92.1 | 71.5 | 55.9 |
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Androgen-Dependent Pathways Using Dihydrotestosterone (DHT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dihydrotestosterone (DHT), a potent natural androgen, to investigate androgen-dependent signaling pathways. Due to the limited availability of data on the synthetic androgen Dihydrotestosterone Butyrate (DHTBA), this document focuses on the well-characterized and widely used DHT as a reference compound. The principles and protocols outlined here are broadly applicable for studying the effects of androgens in various cellular and molecular contexts.
Introduction to Dihydrotestosterone (DHT)
Dihydrotestosterone (DHT) is an endogenous and potent agonist of the androgen receptor (AR). It is synthesized from testosterone by the enzyme 5α-reductase in target tissues such as the prostate gland, skin, and hair follicles.[1][2] Compared to testosterone, DHT exhibits a higher binding affinity for the AR and a slower dissociation rate, making it a more potent androgen.[1][3][4] These properties make DHT an invaluable tool for studying the molecular mechanisms underlying androgen action in both physiological and pathological conditions, including prostate cancer.[5][6]
Quantitative Data: Androgen Receptor Binding and Activity
The following tables summarize key quantitative parameters of DHT in comparison to testosterone, providing a basis for experimental design.
Table 1: Androgen Receptor Binding Affinity and Dissociation
| Ligand | Binding Affinity (Kd) for human AR | Dissociation Rate from AR | Reference(s) |
| Dihydrotestosterone (DHT) | 0.25 to 0.5 nM | 5-fold slower than Testosterone | [1][3] |
| Testosterone (T) | 0.4 to 1.0 nM | 3-fold faster than DHT | [1][7] |
Table 2: Potency and Efficacy of Androgens
| Ligand | EC50 for AR Activation | Relative Potency in Bioassays | Reference(s) |
| Dihydrotestosterone (DHT) | 0.13 nM | 2.5- to 10-fold more potent than Testosterone | [1] |
| Testosterone (T) | 0.66 nM | - | [1] |
Signaling Pathway
The canonical androgen signaling pathway is initiated by the binding of an androgen to the androgen receptor. In many target tissues, testosterone is first converted to the more potent DHT.
Caption: Canonical Androgen Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common experiments used to study androgen-dependent pathways.
Cell Culture and Androgen Treatment
This protocol describes the general procedure for preparing cells for androgen treatment.
Materials:
-
Appropriate cell line (e.g., LNCaP, VCaP for prostate cancer studies)
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped serum (CSS) to remove endogenous steroids
-
DHT stock solution (e.g., 10 mM in ethanol)
-
Vehicle control (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in complete growth medium to ~70-80% confluency.
-
Two days prior to the experiment, switch the cells to a medium supplemented with charcoal-stripped serum to deplete endogenous androgens.
-
On the day of the experiment, aspirate the medium and replace it with fresh CSS-containing medium.
-
Prepare serial dilutions of DHT from the stock solution in the CSS-containing medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM).
-
Add the DHT dilutions or vehicle control to the respective cell culture plates.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Ligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of a compound to the androgen receptor.
Materials:
-
Cytosolic extracts from target cells or tissues expressing AR
-
Radiolabeled androgen (e.g., [³H]DHT)
-
Unlabeled DHT (for standard curve)
-
Test compounds
-
Scintillation fluid and counter
Procedure:
-
Prepare cytosolic extracts from cells or tissues of interest.
-
In a series of tubes, add a constant amount of cytosolic extract and a fixed concentration of [³H]DHT.
-
To these tubes, add increasing concentrations of unlabeled DHT (to generate a standard competition curve) or the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound [³H]DHT against the logarithm of the unlabeled ligand concentration.
-
Calculate the IC50 value (the concentration of unlabeled ligand that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).
AR-Mediated Reporter Gene Assay
This assay measures the transcriptional activity of the AR in response to androgen treatment.
Materials:
-
Host cell line (e.g., PC-3, HEK293T)
-
Expression vector for human AR
-
Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Luciferase assay kit
Procedure:
-
Co-transfect the host cells with the AR expression vector and the ARE-reporter plasmid.
-
After transfection, plate the cells and allow them to recover.
-
Starve the cells in a medium with charcoal-stripped serum as described in Protocol 1.
-
Treat the cells with various concentrations of DHT or test compounds.
-
After the desired incubation period, lyse the cells.
-
Measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
Western Blot for AR and Downstream Targets
This protocol is used to assess the protein levels of AR and its downstream targets.
Materials:
-
Cell lysates from androgen-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare whole-cell lysates from cells treated according to Protocol 1.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of DHT on a specific target gene.
Caption: Workflow for studying DHT's effect on gene expression.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of ligand-dependent androgen receptor stabilization: receptor domain interactions influence ligand dissociation and receptor stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Potential of Dihydrotestosterone Butyrate (DHTBA) in Prostate Cancer Research
Disclaimer: There is currently a lack of published scientific literature specifically investigating the application of Dihydrotestosterone Butyrate (DHTBA) in prostate cancer research. The following application notes and protocols are based on a hypothesized dual mechanism of action, drawing from the known biological activities of its constituent components: Dihydrotestosterone (DHT) and Butyrate. This document is intended to serve as a foundational guide for researchers initiating studies on this novel compound.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The growth and progression of prostate cancer are often dependent on androgens, such as dihydrotestosterone (DHT), which activate the androgen receptor (AR), a key transcription factor.[1] Therapies targeting the androgen axis are a cornerstone of prostate cancer treatment.
Butyrate, a short-chain fatty acid, is known to function as a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Sodium butyrate has been shown to inhibit proliferation and induce apoptosis in prostate cancer cell lines.[2]
Dihydrotestosterone Butyrate (this compound) is a synthetic ester combining the potent androgen DHT and the HDAC inhibitor butyrate. This unique structure presents a compelling hypothesis for a dual-modality therapeutic agent in prostate cancer. It is postulated that this compound could act as a targeted delivery system for butyrate to androgen receptor-positive prostate cancer cells, while simultaneously modulating the androgen receptor signaling pathway.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound in prostate cancer is twofold:
-
Androgenic Component (DHT): The DHT moiety of this compound is expected to bind to the androgen receptor. In androgen-dependent prostate cancer, this could potentially stimulate cell proliferation.[3][4] However, in certain contexts, high levels of androgens have been associated with paradoxical inhibitory effects.
-
HDAC Inhibitor Component (Butyrate): Upon cellular uptake and potential hydrolysis of the ester bond, the released butyrate would act as an HDAC inhibitor. This would lead to the hyperacetylation of histones, altering chromatin structure and gene expression. The downstream effects are hypothesized to include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors such as p21 and p27.[2]
-
Induction of Apoptosis: Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
-
Modulation of Androgen Receptor Signaling: Butyrate has been reported to regulate AR expression.[2]
-
The interplay between the androgenic and HDAC inhibitory effects of this compound is a key area for investigation. It is possible that the butyrate component could counteract the proliferative signals from the DHT component, leading to a net anti-tumor effect.
Quantitative Data Summary
As there is no available data for this compound, the following tables are presented as templates for organizing and presenting potential experimental findings.
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Dihydrotestosterone (DHT) IC50 (µM) | Sodium Butyrate IC50 (mM) |
| LNCaP (AR+) | Data to be determined | Data to be determined | Data to be determined |
| VCaP (AR+) | Data to be determined | Data to be determined | Data to be determined |
| PC-3 (AR-) | Data to be determined | Data to be determined | Data to be determined |
| DU145 (AR-) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| DHT (Equivalent Conc.) | Data to be determined | Data to be determined | Data to be determined |
| Sodium Butyrate (Equivalent Conc.) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound in LNCaP Cells
| Treatment (Concentration) | % Annexin V Positive Cells |
| Vehicle Control | Data to be determined |
| This compound (IC50) | Data to be determined |
| DHT (Equivalent Conc.) | Data to be determined |
| Sodium Butyrate (Equivalent Conc.) | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on prostate cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on prostate cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Dihydrotestosterone (DHT), Sodium Butyrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, DHT, and sodium butyrate in complete medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in androgen signaling, cell cycle regulation, and apoptosis.
Materials:
-
Prostate cancer cells
-
This compound and control compounds
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., AR, PSA, Acetyl-Histone H3, p21, Cyclin D1, Cleaved PARP, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound and controls for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound and control compounds
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and controls for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use software like FlowJo or FCS Express to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Hypothesized signaling pathway of this compound in prostate cancer cells.
Caption: Proposed experimental workflow for this compound evaluation.
References
- 1. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrotestosterone enhances castration-resistant prostate cancer cell proliferation through STAT5 activation via glucocorticoid receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological effects of sex hormone-binding globulin on androgen-induced proliferation and androgen metabolism in LNCaP prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dihydroxybenzoic Acid (2,3-DHB) Solution Stability
Disclaimer: The following information is provided based on the assumption that "Dhtba" is a likely abbreviation or typographical error for 2,3-Dihydroxybenzoic Acid (2,3-DHB), also known as pyrocatechuic acid. This assumption is based on the common use of "DHB" as an abbreviation and the context of related biochemical pathways.
This technical support guide is intended for researchers, scientists, and drug development professionals. It addresses common questions and troubleshooting scenarios related to the stability of 2,3-DHB in solution.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Dihydroxybenzoic Acid (2,3-DHB)?
A1: 2,3-Dihydroxybenzoic Acid is a naturally occurring phenolic acid found in various plants, such as Phyllanthus acidus and the aquatic fern Salvinia molesta.[1] It is a type of dihydroxybenzoic acid, consisting of a catechol group and a carboxylic acid group.[1] In bacteria, it is a crucial precursor for the biosynthesis of certain siderophores, which are molecules that chelate iron.[1] 2,3-DHB is also a known metabolite of aspirin in humans.
Q2: What are the common applications of 2,3-DHB in research?
A2: 2,3-DHB is utilized in various research applications, including as an iron-chelating agent and for its antimicrobial properties.[1][2] It is also studied for its role in bacterial metabolism and as a potential therapeutic agent.
Q3: What are the visual signs of 2,3-DHB degradation in solution?
A3: Due to its catechol structure, 2,3-DHB is susceptible to oxidation. A common sign of degradation is a change in the solution's color, often turning orange, brown, or even black upon exposure to air (oxygen), light, or non-optimal pH conditions. The appearance of a precipitate can also indicate degradation or solubility issues.
Q4: How should I prepare stock solutions of 2,3-DHB?
A4: 2,3-DHB is soluble in solvents like DMSO, methanol, ethanol, and acetone.[3] For stock solutions, it is recommended to use an appropriate solvent and, if necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[4][5] It is advisable to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: My 2,3-DHB solution changed color overnight.
-
Question: I prepared a colorless solution of 2,3-DHB in an aqueous buffer, and the next day it had turned a brownish color. What happened?
-
Answer: The color change is a strong indicator of oxidation. The catechol moiety in 2,3-DHB is highly susceptible to oxidation, especially in neutral or alkaline solutions and when exposed to oxygen. This process can be accelerated by light and elevated temperatures. To mitigate this, consider the following:
-
De-gas your solvent: Before dissolving the 2,3-DHB, sparge your buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under inert atmosphere: If possible, prepare and handle the solution in a glove box or under a stream of inert gas.
-
Control the pH: Acidic conditions can sometimes slow the oxidation of catechols. Evaluate if a lower pH is compatible with your experimental design.
-
Protect from light: Store the solution in an amber vial or wrap the container in aluminum foil.
-
Add antioxidants: In some applications, the addition of a small amount of an antioxidant like ascorbic acid may help to slow the degradation process, but this must be compatible with your downstream experiments.
-
Issue 2: A precipitate has formed in my stored 2,3-DHB stock solution.
-
Question: I have a stock solution of 2,3-DHB in DMSO stored at -20°C. When I thawed it, I noticed a precipitate. Is the compound degraded?
-
Answer: While precipitation can be a sign of degradation, it is more likely a solubility issue. 2,3-DHB may have limited solubility in some solvents at low temperatures. Before use, allow the vial to equilibrate to room temperature for at least an hour.[5] You can then try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath.[4][5] If the precipitate does not redissolve, it may indicate that the concentration is too high for the solvent under those storage conditions or that some degradation has occurred.
Issue 3: I am getting inconsistent results in my biological assay using a 2,3-DHB solution.
-
Question: My experimental results vary from day to day, even though I am using the same protocol. Could the stability of my 2,3-DHB solution be the cause?
-
Answer: Yes, inconsistent stability of your 2,3-DHB solution is a likely cause of variable results. If the compound is degrading, its effective concentration in your assay will decrease over time. To ensure reproducibility:
-
Prepare fresh solutions: The most reliable approach is to prepare a fresh solution of 2,3-DHB immediately before each experiment.
-
Verify concentration: If you must use a stored solution, consider verifying its concentration and purity using an analytical method like HPLC-UV before each experiment.
-
Standardize handling: Ensure that the solution is handled consistently each time (e.g., time at room temperature, exposure to light).
-
Data and Protocols
Storage and Handling of 2,3-DHB
The stability of 2,3-DHB is highly dependent on the storage conditions. Below is a summary of recommended practices based on supplier information.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated, dark environment.[6][7] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for longer-term storage.[4] |
Note: For aqueous solutions, it is strongly recommended to prepare them fresh before use due to lower stability.
Degradation Profile
Chemical Instability: The primary pathway for the chemical degradation of 2,3-DHB in solution is the oxidation of its catechol ring. This process can lead to the formation of quinones and other colored byproducts. The rate of oxidation is influenced by pH, oxygen levels, light exposure, and the presence of metal ions.
Biological Degradation Pathway: In certain bacteria, such as Pseudomonas reinekei, 2,3-DHB is catabolized through a meta-cleavage pathway.[8][9] This is an enzymatic degradation process. The key initial steps are:
-
Dioxygenation: The enzyme 2,3-DHB 3,4-dioxygenase (DhbA) incorporates oxygen into the aromatic ring, causing it to cleave.[9]
-
Product Formation: This ring cleavage results in the formation of 2-hydroxy-3-carboxymuconate.[9]
-
Decarboxylation: The subsequent enzyme, DhbB, removes a carboxyl group to produce 2-hydroxymuconic semialdehyde, which is then further metabolized.[9]
Experimental Protocol: Stability Assessment of 2,3-DHB in Solution by HPLC-UV
This protocol outlines a general method for determining the stability of 2,3-DHB in a specific solution (e.g., a buffer for a biological assay) under defined conditions.
1. Objective: To quantify the degradation of 2,3-DHB over time in a selected solvent system under specific temperature and light conditions.
2. Materials:
-
2,3-Dihydroxybenzoic acid (solid, high purity)
-
HPLC-grade solvent for stock solution (e.g., DMSO or Methanol)
-
Experimental buffer/solvent to be tested
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Incubator or water bath
-
Amber and clear HPLC vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 2,3-DHB in the chosen HPLC-grade solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the experimental buffer to the final target concentration (e.g., 100 µg/mL).
-
Divide this solution into two sets of aliquots in HPLC vials:
-
Set A (Protected): Stored in amber vials to protect from light.
-
Set B (Exposed): Stored in clear vials and exposed to ambient light.
-
-
Place half of the vials from each set at the desired storage temperature (e.g., 4°C) and the other half at another condition (e.g., 25°C).
-
-
HPLC Analysis:
-
Method: An isocratic reverse-phase HPLC method is often suitable. A mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) can be used. For example, a mobile phase of methanol and 1% aqueous acetic acid (40:60, v/v) has been reported.
-
Detection: Monitor the elution at a wavelength of approximately 280 nm.
-
Calibration Curve: Prepare a series of standards of 2,3-DHB with known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Injection: Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to 2,3-DHB based on its retention time.
-
Integrate the peak area for 2,3-DHB at each time point.
-
Use the calibration curve to determine the concentration of 2,3-DHB remaining in the sample.
-
Calculate the percentage of 2,3-DHB remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of 2,3-DHB remaining versus time for each condition to visualize the degradation kinetics.
-
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. glpbio.com [glpbio.com]
- 5. 2,3-Dihydroxybenzoic acid | CAS:303-38-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DHTBA Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dihydrotestosterone-7-butyric acid (DHTBA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing and handling this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. For short-term use, it can be stored at 4°C.[1] Stock solutions should also be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent like DMSO or ethanol to create a high-concentration stock solution. Ensure the powder is completely dissolved before making further dilutions in your experimental medium. Always note the final concentration of the solvent in your working solutions and include a vehicle control in your experiments.
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by the solvent, storage temperature, and exposure to light.[1][3] It is recommended to perform stability tests under your specific experimental conditions.[4] Accelerated stability testing can provide insights into the degradation profile of the compound.[3] Generally, storing aliquoted stock solutions at -80°C will provide the best stability.[1]
Q4: Is this compound known to have off-target effects?
A4: Like many small molecules, this compound could potentially have off-target effects.[5][6] These are unintended interactions with proteins other than the primary target. It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target effects. This could involve using a negative control compound with a similar structure but no expected activity, or using cell lines that lack the target receptor.
Troubleshooting Experimental Issues
Category 1: Unexpected or Inconsistent Results
Q1: I am not observing any effect of this compound in my androgen receptor (AR) activation assay.
A1: There are several potential reasons for this:
-
Compound Degradation: Your this compound may have degraded. Verify the storage conditions and age of your compound and stock solutions.[7] Consider preparing a fresh stock solution.
-
Incorrect Concentration: The concentrations used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
-
Cell Line Issues: The cell line you are using may not express sufficient levels of the androgen receptor. Confirm AR expression using techniques like Western blotting or qPCR.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect small changes in AR activity. Optimize your assay conditions, such as incubation time and reagent concentrations.
Q2: The results of my this compound experiments show high variability between replicates.
A2: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure that cells are evenly distributed and seeded at the same density across all wells.
-
Pipetting Errors: Use calibrated pipettes and be precise when adding this compound and other reagents.
-
Edge Effects in Plates: The outer wells of a microplate can be prone to evaporation, leading to altered concentrations. Avoid using the outermost wells for critical experiments or ensure proper humidification.
-
Cell Health: Poor cell health can lead to inconsistent responses. Monitor cell viability and morphology throughout the experiment.
Q3: The effect of this compound is much weaker than expected compared to Dihydrotestosterone (DHT).
A3: this compound is a derivative of DHT, and its potency can be different.[8] The butyric acid moiety at the 7-alpha position may alter its binding affinity for the androgen receptor or affect its cell permeability. It is important to establish a full dose-response curve for this compound to determine its EC50 and compare it to that of DHT under the same experimental conditions.
Category 2: Cell-Based Assay Issues
Q1: I am observing significant cell death at higher concentrations of this compound.
A1: High concentrations of any compound, including the solvent used for dilution (like DMSO), can be toxic to cells.
-
Perform a Cytotoxicity Assay: Use an assay like MTT or trypan blue exclusion to determine the concentration range at which this compound is cytotoxic to your specific cell line.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Incubation Time: Extended incubation times can exacerbate cytotoxicity. Consider reducing the duration of exposure to this compound.
Q2: My reporter gene assay for AR activity is showing a high background signal.
A2: A high background signal can mask the specific effects of this compound.
-
Leaky Promoter: The promoter in your reporter construct may have some basal activity in the absence of AR activation.
-
Serum Androgens: The serum used in your cell culture medium may contain androgens that activate the AR. Consider using charcoal-stripped serum to remove endogenous steroids.
-
Optimize Reagent Concentrations: Titrate the amount of reporter plasmid and transfection reagent to reduce background signal.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in an AR Reporter Assay
| This compound Concentration (nM) | Fold Induction (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | 0.1 |
| 0.1 | 1.5 | 0.2 |
| 1 | 3.2 | 0.4 |
| 10 | 8.5 | 0.9 |
| 100 | 15.2 | 1.8 |
| 1000 | 16.1 | 2.0 |
Table 2: Example Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 98.5 | 95.2 | 90.1 |
| -20°C | 99.8 | 99.5 | 99.1 |
| -80°C | 99.9 | 99.8 | 99.7 |
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay
-
Cell Seeding: Seed AR-positive cells (e.g., LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with an androgen-responsive element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens. Incubate for another 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound or a positive control (e.g., DHT). Include a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction relative to the vehicle control.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Visualizations
References
- 1. diteba.com [diteba.com]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. q1scientific.com [q1scientific.com]
- 4. Stability Testing Services - BA Sciences [basciences.com]
- 5. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Delivery of Hydrophobic Steroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the in vitro delivery of hydrophobic steroids.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic steroid is precipitating out of my cell culture medium. What can I do?
A1: Steroid precipitation is a common issue due to their low aqueous solubility. Here are several approaches to prevent this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the steroid is at a non-toxic level for your specific cell line, typically below 0.5% for DMSO and ethanol.[1] Higher concentrations can lead to both cytotoxicity and precipitation when added to the aqueous medium.
-
Use a Carrier Molecule: Complexing the steroid with a carrier can significantly enhance its solubility. Common carriers include:
-
Cyclodextrins: These molecules have a hydrophobic interior that encapsulates the steroid, while the hydrophilic exterior allows for dissolution in aqueous solutions.
-
Serum Albumin (e.g., BSA): Steroids can bind to albumin, which acts as a natural carrier, improving solubility and stability in culture.[2]
-
Nanoparticles: Encapsulating steroids within biocompatible nanoparticles, such as those made from PLGA, can provide a sustained and soluble delivery system.[3]
-
-
Prepare a High-Concentration Stock: Dissolve the steroid in a suitable organic solvent at a high concentration. Then, add this stock solution to the cell culture medium with vigorous vortexing or stirring to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Serum-Containing Medium: If your experimental design allows, using a medium containing fetal bovine serum (FBS) can help, as endogenous albumins and other proteins will bind to the steroid and aid in its solubilization.[4][5]
Q2: What is the best way to prepare my steroid stock solution?
A2: Proper stock solution preparation is critical for reproducible experiments.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for dissolving hydrophobic steroids. Select a solvent that is compatible with your cell line and experimental goals.
-
High Concentration: Prepare a highly concentrated stock solution (e.g., 1-10 mM). This allows for smaller volumes to be added to your culture medium, minimizing the final solvent concentration.
-
Storage: Store stock solutions in amber vials at -20°C to prevent degradation from light and temperature fluctuations. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Q3: How do I choose the right delivery vehicle for my experiment?
A3: The choice of delivery vehicle depends on your specific experimental needs, including the cell type, desired duration of steroid exposure, and the endpoints being measured.
| Delivery Vehicle | Advantages | Disadvantages | Best For |
| Organic Solvents (e.g., DMSO, Ethanol) | Simple, quick, and inexpensive. | Potential for cytotoxicity; risk of steroid precipitation. | Short-term experiments where low solvent concentrations are sufficient. |
| Cyclodextrins | High loading capacity; enhances solubility significantly. | Can sometimes extract cholesterol from cell membranes at high concentrations. | Experiments requiring high steroid concentrations or sustained release. |
| Serum Albumin (BSA) | Biocompatible; mimics in vivo transport.[2] | Can interfere with assays that measure protein levels; may not be suitable for serum-free experiments. | Mimicking physiological conditions; reducing non-specific binding. |
| Nanoparticles (e.g., PLGA) | Allows for controlled and sustained release; protects the steroid from degradation.[3] | More complex preparation; potential for cellular uptake mechanism to influence results. | Long-term experiments; targeted delivery studies. |
Troubleshooting Guides
Problem: High Variability Between Experimental Replicates
Possible Causes & Solutions
-
Inconsistent Steroid Concentration:
-
Solution: Ensure your steroid stock solution is fully dissolved and homogenous before each use. Vortex the stock solution thoroughly before pipetting. When diluting into media, add the stock directly to the media and vortex immediately to prevent precipitation.
-
-
Cell Passage Number and Health:
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Presence of Serum:
Problem: No Observed Cellular Effect After Steroid Treatment
Possible Causes & Solutions
-
Poor Steroid Delivery/Uptake:
-
Solution: Confirm that your steroid is not precipitating out of solution. Consider using a carrier molecule like cyclodextrin or BSA to improve solubility and cellular uptake. You can validate uptake using radiolabeled steroids or by measuring intracellular steroid concentrations via mass spectrometry.[5][6][7]
-
-
Incorrect Steroid Concentration:
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line and desired effect. Concentrations that are too low may not elicit a response, while excessively high concentrations can be toxic. It's often necessary to test concentrations that are significantly higher than in vivo plasma levels to see an effect in vitro.[8]
-
-
Cellular Resistance or Insensitivity:
-
Solution: Verify that your cell line expresses the appropriate steroid hormone receptor. Receptor expression levels can vary with cell passage and culture conditions.
-
Experimental Protocols
Protocol 1: Preparation of Steroid-Bovine Serum Albumin (BSA) Complex
This protocol is adapted from a general method for solubilizing lipids for cell delivery.
-
Prepare Steroid Stock: Dissolve the hydrophobic steroid in a 95:5 methanol:water solution to create a concentrated stock (e.g., 1 mg/mL).
-
Create a Thin Film: In a glass tube, add the desired amount of the steroid stock solution. Evaporate the solvent using a stream of nitrogen gas or a speed vacuum concentrator, rotating the tube to create a thin film of the steroid on the inner surface.
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile water at a concentration of 4 mg/mL. Warm the solution to 37°C.
-
Complexation: Add the warm BSA solution to the glass tube containing the steroid film. The volume should be calculated to achieve the desired final steroid concentration.
-
Incubation: Incubate the mixture for 30 minutes at 37°C. Periodically vortex or sonicate the tube to ensure the steroid is fully complexed with the BSA.
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm filter. The complex is now ready to be added to your cell culture medium.
Protocol 2: Encapsulation of Steroids in PLGA Nanoparticles
This protocol is based on the emulsification-solvent evaporation method.[3][9]
-
Prepare Organic Phase: Dissolve 40 mg of PLGA and 8 mg of your hydrophobic steroid in 2 mL of chloroform.
-
Prepare Aqueous Phase: Prepare a 15 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator for 4-8 minutes on an ice bath. Shorter sonication times will result in larger nanoparticles.[3]
-
Solvent Evaporation: Stir the resulting emulsion overnight at room temperature to allow the chloroform to evaporate, leading to the formation of solid nanoparticles.
-
Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times to remove excess PVA.
-
Storage: The washed nanoparticles can be lyophilized for long-term storage or resuspended in a sterile buffer for immediate use in cell culture.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Effects of serum and lipoproteins on steroidogenesis in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Androgen Receptor Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with androgen receptor (AR) assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Ligand Binding Assays
Ligand binding assays are used to determine the affinity of a compound for the androgen receptor.
Frequently Asked Questions & Troubleshooting
Q1: My radiolabeled ligand shows low specific binding to the AR.
A1: This could be due to several factors:
-
Degraded Radioligand: Ensure the radioligand has not degraded. Use a fresh stock or one that has been properly stored.
-
Inactive Receptor: The AR preparation may have lost activity. Use a fresh batch of receptor or validate its activity with a known high-affinity ligand.
-
Suboptimal Assay Conditions:
-
Buffer Composition: Ensure the buffer composition (pH, salt concentration) is optimal for AR binding.
-
Incubation Time and Temperature: Optimize the incubation time and temperature. A common starting point is 1-24 hours at 4°C or room temperature.[1]
-
Protein Concentration: The concentration of the AR protein may be too low. Increase the protein concentration to see if specific binding improves.[1]
-
Q2: I am observing high non-specific binding in my assay.
A2: High non-specific binding can obscure the specific binding signal. Here are some troubleshooting steps:
-
Increase Blocking Agents: Incorporate or increase the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.
-
Optimize Washing Steps: Increase the number and/or stringency of wash steps after incubation to remove unbound ligand.
-
Reduce Radioligand Concentration: A high concentration of the radioligand can lead to increased non-specific binding. Try reducing the concentration of the radiolabeled ligand.[1]
-
Use a Different Filter Type: If using a filter-based assay, the ligand may be binding to the filter itself. Test different types of filter materials.
Q3: The binding affinity (Kd) I calculated for my compound is different from published values.
A3: Discrepancies in Kd values can arise from:
-
Different Assay Formats: Different assay formats (e.g., scintillation proximity assay vs. filter binding assay) can yield different results.
-
Variations in Experimental Conditions: Differences in buffer composition, temperature, and incubation time can all affect the calculated Kd.
-
Purity of the Compound: Ensure the purity of your test compound, as impurities can interfere with the assay.
-
Data Analysis Method: Use appropriate non-linear regression analysis to fit the binding curve and calculate the Kd.
II. Reporter Gene Assays
Reporter gene assays measure the transcriptional activity of the AR in response to a ligand.
Frequently Asked Questions & Troubleshooting
Q1: I am not seeing any reporter gene expression after treating my cells with a known AR agonist.
A1: A lack of signal can be due to several issues:
-
Cell Line Issues:
-
Low AR Expression: Confirm that the cell line you are using expresses a functional androgen receptor.
-
Cell Health: Ensure the cells are healthy and not overgrown or contaminated.
-
-
Transfection Inefficiency: If using a transient transfection system, optimize the transfection protocol to ensure efficient delivery of the reporter plasmid and AR expression vector (if applicable).
-
Reporter Plasmid Problem: Verify the integrity of your reporter plasmid. Ensure the androgen response element (ARE) is correctly cloned upstream of the reporter gene.
-
Inactive Compound: The agonist may have degraded. Use a fresh stock of the compound.
Q2: I am observing high background reporter activity in my untreated control cells.
A2: High background can be caused by:
-
Leaky Promoter: The minimal promoter in your reporter construct may have some basal activity. Consider using a reporter with a different minimal promoter.
-
Serum Androgens: The serum used in your cell culture media may contain androgens that are activating the AR. Use charcoal-stripped serum to remove endogenous steroids.
-
Constitutive AR Activity: Some cell lines may have a low level of ligand-independent AR activity.
Q3: The results of my reporter gene assay are not reproducible.
A3: Poor reproducibility is a common issue. To improve it:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Optimize Transfection: For transient transfections, use a consistent method and DNA-to-transfection reagent ratio.
-
Include Proper Controls: Always include a positive control (a known potent agonist) and a negative control (vehicle) in every experiment.
-
Normalize for Transfection Efficiency: Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for variations in transfection efficiency.
III. Co-activator/Co-repressor Recruitment Assays
These assays measure the ability of a ligand-bound AR to recruit co-activator or co-repressor proteins.
Frequently Asked Questions & Troubleshooting
Q1: I am not detecting any recruitment of my co-activator peptide to the AR in the presence of an agonist.
A1: This could be due to:
-
Incorrect Peptide Sequence: Verify that the co-activator peptide sequence contains the correct LXXLL motif required for interaction with the AR.
-
Low Affinity Interaction: The interaction between the AR and the specific co-activator peptide may be weak. Consider using a different co-activator peptide with higher affinity.
-
Assay Sensitivity: The detection method may not be sensitive enough. If using a FRET-based assay, ensure that the donor and acceptor fluorophores are appropriate and that the instrument is set up correctly.
-
Problem with AR Protein: Ensure the AR protein is properly folded and active.
Q2: My co-repressor recruitment assay shows a high signal in the absence of an antagonist.
A2: High background in a co-repressor recruitment assay can be caused by:
-
Non-specific Binding: The co-repressor peptide may be binding non-specifically to the AR or other components of the assay. Increase the stringency of the wash steps or add blocking agents.
-
Agonist Activity of the "Antagonist": The compound you are testing as an antagonist may have partial agonist activity, leading to some dissociation of co-repressors.
-
Constitutive Interaction: There might be some level of constitutive interaction between the AR and the co-repressor in your assay system.
IV. AR Dimerization and Nuclear Translocation Assays
These assays assess the ability of ligands to induce AR dimerization and its movement from the cytoplasm to the nucleus.
Frequently Asked Questions & Troubleshooting
Q1: I am not observing AR dimerization after treating the cells with an agonist.
A1: A lack of dimerization could be due to:
-
Inefficient Protein Expression: If using a system with tagged AR proteins (e.g., for FRET or BRET), ensure both tagged proteins are expressed at similar levels.
-
Steric Hindrance from Tags: The tags used for detection might be interfering with the dimerization interface. Consider using different tags or placing them at different locations on the AR protein.
-
Suboptimal Ligand Concentration: The concentration of the agonist may be too low to induce efficient dimerization. Perform a dose-response experiment.
Q2: I do not see a clear nuclear translocation of AR upon agonist treatment in my imaging assay.
A2: Problems with nuclear translocation assays can arise from:
-
Fixation and Permeabilization Issues: The fixation and permeabilization protocol may be damaging the cells or affecting the AR localization. Optimize the fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin concentration) steps.
-
Antibody Problems: If using immunofluorescence, the primary antibody may not be specific for AR or the secondary antibody may be generating non-specific signal. Validate your antibodies with appropriate controls.
-
Low AR Expression: The endogenous level of AR in your chosen cell line might be too low to detect a clear translocation signal. Consider overexpressing a tagged AR.
-
Rapid Translocation: The translocation process might be very rapid. Perform a time-course experiment to capture the peak of nuclear localization.
Data Presentation
Table 1: Comparison of Performance Metrics for Different Androgen Receptor Assays
| Assay Type | Key Performance Metric | Typical Range | Factors Influencing Metric |
| Ligand Binding Assay | Dissociation Constant (Kd) | pM to µM | Ligand affinity, assay format, temperature, buffer conditions |
| Reporter Gene Assay | Half-maximal effective concentration (EC50) | nM to µM | Ligand potency, cell line, reporter construct, incubation time |
| Co-activator Recruitment | Half-maximal effective concentration (EC50) | nM to µM | Ligand potency, specific co-activator peptide used, assay format (e.g., FRET) |
| Dimerization Assay | Half-maximal effective concentration (EC50) | nM to µM | Ligand potency, expression levels of tagged AR, assay technology (e.g., BRET, FRET) |
| Assay Robustness | Z'-factor | 0.5 to 1.0 (for HTS) | Signal-to-background ratio, data variability[1] |
Experimental Protocols
1. Androgen Receptor Ligand Binding Assay (Radioligand Competition)
-
Preparation of AR: Prepare a cytosolic extract containing the androgen receptor from a suitable source (e.g., rat prostate or cells overexpressing AR).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Incubation: In a 96-well plate, add the AR preparation, a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be done by vacuum filtration through a glass fiber filter that retains the receptor-ligand complex.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Kd of the test compound can be calculated using the Cheng-Prusoff equation.
2. Androgen Receptor Reporter Gene Assay
-
Cell Culture: Plate cells (e.g., PC-3, LNCaP, or HEK293) in a 96-well plate at an appropriate density.
-
Transfection (if necessary): If the cells do not endogenously express AR or the reporter construct, co-transfect them with an AR expression plasmid and a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase). Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Ligand Treatment: After 24 hours, replace the medium with a medium containing charcoal-stripped serum and the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase activity) using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the experimental reporter gene activity to the control reporter gene activity.
-
Data Analysis: Plot the normalized reporter activity against the ligand concentration and determine the EC50 value.
Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: General Troubleshooting Workflow for AR Assays.
Caption: Experimental Workflow for AR Reporter Gene Assay.
References
Technical Support Center: Overcoming DHTBA Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dihydrotestosterone Butyrate (DHTBA). Given the limited specific solubility data for this compound, information on structurally similar androgen esters, such as testosterone esters, is used as a proxy to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Dihydrotestosterone Butyrate (this compound) is a synthetic androgen and an ester of dihydrotestosterone. Like many steroid esters, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions.[1] This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability and the accuracy of experimental results.[2]
Q2: What are the initial signs of solubility problems with this compound in my experiment?
Common indicators of solubility issues include:
-
Visible precipitates: You may see solid particles in your stock solutions or experimental media after adding this compound.
-
Cloudy or milky appearance: The solution may appear turbid, indicating that the compound is not fully dissolved.
-
Inconsistent results: Poor solubility can lead to variability in compound concentration between experiments, resulting in poor reproducibility.
-
Crystallization upon storage: The compound may precipitate out of solution over time, especially when stored at lower temperatures.
Q3: Which solvents are recommended for dissolving this compound?
Based on data for similar testosterone esters, organic solvents are the primary choice for creating stock solutions. For in vivo formulations, oily vehicles are commonly used.
-
For in vitro studies: High-purity dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended for preparing concentrated stock solutions.
-
For in vivo studies: Pharmaceutical-grade oily solvents such as castor oil, peanut oil, or cottonseed oil are typically used.[2][3][4] Co-solvents like benzyl benzoate may also be incorporated to enhance solubility.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: this compound is not dissolving in my chosen solvent.
Possible Cause & Solution:
-
Incorrect Solvent Selection: this compound is practically insoluble in water.[2] Ensure you are using an appropriate organic solvent for your stock solution.
-
Insufficient Solvent Volume: The concentration of your solution may be too high for the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution. For instance, testosterone decanoate is dissolved in castor oil at 50°C for formulation.[3][4]
-
Protocol: Place the vial in a water bath set to 37°C and vortex periodically. Avoid excessive heat, which could degrade the compound.
-
-
Sonication: If warming is not sufficient, brief sonication can help to break down aggregates and enhance dissolution.
-
Protocol: Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes) and check for dissolution.
-
Issue 2: My this compound stock solution is precipitating upon dilution into aqueous media.
Possible Cause & Solution:
-
Supersaturation: When a concentrated organic stock solution is added to an aqueous buffer or cell culture medium, the final concentration of the organic solvent may be too low to maintain the solubility of the hydrophobic compound, leading to precipitation.
-
Recommendation:
-
Minimize the volume of the stock solution: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Use a stepwise dilution: Instead of adding the stock directly to the final volume of aqueous media, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous media.
-
Incorporate a surfactant or carrier protein: For cell culture experiments, the presence of serum (containing albumin) in the medium can help to stabilize the compound and prevent precipitation. If using serum-free media, consider adding purified bovine serum albumin (BSA).
-
-
Issue 3: I am observing inconsistent results in my animal studies.
Possible Cause & Solution:
-
Inhomogeneous Formulation: If the this compound is not uniformly suspended in the oily vehicle, the administered dose will be inconsistent.
-
Recommendation: Ensure the formulation is thoroughly mixed before each administration. Gentle warming and vortexing of the vial can help to redissolve any crystals that may have formed during storage.[2]
-
-
Precipitation at the Injection Site: The formulation may not be stable in the physiological environment, leading to precipitation and poor absorption.
-
Recommendation: Consider adjusting the formulation. The use of co-solvents like benzyl benzoate or different oil vehicles can improve stability and absorption.
-
Quantitative Data Summary
The following table summarizes the known solubility of testosterone esters, which can be used as a reference for this compound.
| Compound | Solvent | Solubility | Reference |
| Testosterone Enanthate | DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | ||
| Ethanol | 30 mg/mL | ||
| Testosterone Cypionate | Water | Insoluble | [2] |
| Alcohol | Freely Soluble | [2] | |
| Chloroform | Freely Soluble | [2] | |
| Dioxane | Freely Soluble | [2] | |
| Ether | Freely Soluble | [2] | |
| Vegetable Oils | Soluble | [2] | |
| Testosterone Decanoate | Castor Oil | 200 mg/mL | [3][4] |
| Peanut Oil | 250 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 360.53 g/mol )
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add the solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used if necessary.
-
Sterilization (optional): If the stock solution is for use in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Formulation for Intramuscular Injection
This protocol is based on formulations for testosterone esters and should be adapted and optimized for specific experimental needs. All procedures should be performed under sterile conditions.
-
Select the vehicle: Choose a sterile, pharmaceutical-grade oil such as castor oil or cottonseed oil. A co-solvent like benzyl benzoate can be included to improve solubility.
-
Prepare the formulation:
-
For a 100 mg/mL formulation, aseptically add 1 gram of this compound to a sterile vial.
-
Add the desired volume of benzyl benzoate (e.g., 2 mL for a 20% v/v concentration).
-
Add the oil vehicle to bring the total volume to 10 mL.
-
-
Dissolve the compound: Gently warm the vial to approximately 50°C and mix until the this compound is completely dissolved.[3][4]
-
Visual Inspection: The final solution should be clear and free of particulate matter.
-
Storage: Store the formulation according to established stability data, typically at a controlled room temperature, protected from light. Before administration, visually inspect for any crystals and gently warm and shake to redissolve if necessary.[2]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Androgen receptor signaling pathway initiated by soluble this compound.
References
Technical Support Center: DHTBA Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation of Dihydrotestosterone benzoate (DHTBA) and best practices to prevent it during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common degradation pathways?
A1: Dihydrotestosterone benzoate (this compound) is a synthetic androgen and an ester of dihydrotestosterone (DHT). The primary degradation pathway is the hydrolysis of the ester bond, which cleaves this compound into dihydrotestosterone and benzoic acid. This process can be accelerated by factors such as pH, temperature, and the presence of enzymes.
Q2: How stable is this compound in its solid form?
A2: In its pure, solid form, this compound is relatively stable when stored under appropriate conditions. To ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
Q3: What are the best solvents for preparing this compound stock solutions?
A3: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvents for preparing concentrated stock solutions are organic solvents such as dimethyl sulfoxide (DMSO) or absolute ethanol. These stock solutions are more stable than aqueous dilutions.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. For long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation and the effects of repeated freeze-thaw cycles.
Q5: Can I store this compound in diluted, aqueous solutions like cell culture media?
A5: It is not recommended to store this compound in diluted aqueous solutions for extended periods. The presence of water, especially at physiological pH (around 7.4), can lead to significant hydrolysis of the ester bond. Additionally, the low solubility of this compound in aqueous media can lead to precipitation, reducing its effective concentration. Prepare fresh dilutions from your concentrated stock solution immediately before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effects in experiments. | This compound may have degraded, leading to a lower effective concentration. | 1. Verify Stock Solution Integrity: Prepare fresh dilutions from your stock and re-run the experiment. If the issue persists, prepare a fresh stock solution from solid this compound.2. Check Dilution Protocol: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts and ensure solubility.3. Analyze for Degradation: If possible, use analytical techniques like HPLC to check for the presence of degradation products (dihydrotestosterone and benzoic acid) in your stock or working solutions. |
| Precipitate forms when diluting this compound stock solution into aqueous media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Decrease Final Concentration: Lower the final concentration of this compound in your experiment.2. Optimize Dilution Method: Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.3. Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., FBS) can help to solubilize hydrophobic compounds like this compound. |
| Variability in results between different experimental days. | Inconsistent handling of this compound solutions or degradation of working solutions over time. | 1. Standardize Procedures: Ensure consistent timing between the preparation of working solutions and their use in experiments.2. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot.3. Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing. While steroids are generally stable to a few freeze-thaw cycles, minimizing them is a best practice. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Materials:
-
Dihydrotestosterone benzoate (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber glass vials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Detecting this compound Degradation using HPLC
-
Instrumentation and Conditions:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both this compound and its potential degradation product, dihydrotestosterone, have significant absorbance (e.g., around 240 nm).
-
-
Sample Preparation:
-
Standard Preparation: Prepare standard solutions of this compound and dihydrotestosterone in the mobile phase at known concentrations.
-
Sample Analysis: Dilute a sample of your this compound stock or working solution in the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standards to determine their retention times.
-
Inject the sample solution.
-
Monitor the chromatogram for a peak corresponding to the retention time of this compound.
-
Look for the appearance of a new peak at the retention time of dihydrotestosterone, which would indicate hydrolysis. The presence of a benzoic acid peak may also be observed, though it may have a shorter retention time.
-
Quantify the extent of degradation by comparing the peak areas of this compound and its degradation products to the initial concentration of this compound.
-
Visualizations
Addressing off-target effects of Dhtba
Technical Support Center: Dhtba
Disclaimer: The compound "this compound" is not readily identifiable in public scientific literature. The following information is based on the scientific inference that "this compound" may refer to a compound such as Dihydrotestosterone Butyrate . The guidance provided is based on the known properties of Dihydrotestosterone (DHT) and general principles of addressing off-target effects in drug research. Researchers should adapt this information based on their specific experimental context and the known characteristics of their molecule.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action for this compound?
A1: Assuming this compound is a derivative of Dihydrotestosterone (DHT), its primary mechanism of action is likely as an agonist of the Androgen Receptor (AR). Upon binding to the AR in the cytoplasm, the this compound-AR complex is expected to translocate to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes, thereby modulating their transcription.[1]
Q2: What are the potential off-target effects of a compound like this compound?
A2: Potential off-target effects for a steroidal compound like this compound could include interactions with other steroid hormone receptors (e.g., progesterone, estrogen, or glucocorticoid receptors) due to structural similarities. Additionally, the butyrate moiety could have independent biological activities, such as inhibition of histone deacetylases (HDACs), which could lead to widespread changes in gene expression.[1]
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
A3: To investigate off-target effects, consider the following approaches:
-
Use of a structurally related but inactive control compound: This can help differentiate the specific effects of this compound.
-
Rescue experiments: If the on-target effect is known, attempt to rescue the phenotype by modulating the target pathway through other means (e.g., using a known agonist or antagonist).
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (Androgen Receptor). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Off-target profiling: Screen this compound against a panel of related receptors or enzymes (e.g., other steroid receptors, HDACs) to identify potential off-target interactions.
Troubleshooting Guide
Issue 1: I am observing higher than expected cytotoxicity in my cell line after treatment with this compound.
-
Question: Could this be an off-target effect?
-
Answer: Yes, unexpected cytotoxicity is a common indicator of off-target activity. The effect could be due to interactions with unintended cellular pathways or general cellular stress.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which cytotoxicity is observed and compare it to the concentration required for the desired on-target effect.
-
Control Cell Lines: Test this compound in cell lines that do not express the Androgen Receptor. Cytotoxicity in these cells would strongly suggest an off-target effect.
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death (e.g., using Annexin V/PI staining) to understand the underlying mechanism, which may provide clues about the off-target pathway.
-
Issue 2: The experimental results with this compound are inconsistent across different batches.
-
Question: Why am I seeing batch-to-batch variability?
-
Answer: Inconsistencies can arise from issues with the compound itself or variations in the experimental setup.
-
Troubleshooting Steps:
-
Compound Purity and Stability: Verify the purity of each batch of this compound using methods like HPLC-MS. Ensure proper storage conditions to prevent degradation.
-
Standardize Protocols: Review and standardize all experimental protocols, including cell passage number, seeding density, and treatment duration.
-
Control Compound: Include a known AR agonist (e.g., DHT) as a positive control in all experiments to monitor the consistency of the assay system.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target/Off-Target | Assay Type | IC50 / EC50 (nM) | Notes |
| On-Target | |||
| Androgen Receptor (AR) | Competitive Binding Assay | 15 | High affinity for the intended target. |
| Androgen Receptor (AR) | Reporter Gene Assay | 25 | Potent activation of the target pathway. |
| Potential Off-Targets | |||
| Progesterone Receptor (PR) | Competitive Binding Assay | 1,200 | Weak affinity, potential for off-target effects at high concentrations. |
| Glucocorticoid Receptor (GR) | Competitive Binding Assay | > 10,000 | Negligible binding. |
| HDAC1 | Enzyme Inhibition Assay | 850 | Moderate inhibition, may contribute to off-target gene expression changes. |
| HDAC2 | Enzyme Inhibition Assay | 950 | Moderate inhibition. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Androgen Receptor
This protocol is designed to determine the binding affinity of this compound for the Androgen Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified full-length human Androgen Receptor
-
Radiolabeled ligand (e.g., [³H]-Mibolerone)
-
This compound (test compound)
-
Dihydrotestosterone (DHT) as a positive control
-
Assay Buffer (e.g., TEG buffer with protease inhibitors)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound and DHT in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Dilute the radiolabeled ligand in the assay buffer to a final concentration close to its Kd.
-
Dilute the purified AR in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radiolabeled ligand, and purified AR.
-
Non-Specific Binding Wells: Add assay buffer, radiolabeled ligand, purified AR, and a high concentration of unlabeled DHT.
-
Test Compound Wells: Add diluted this compound, radiolabeled ligand, and purified AR.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Harvesting: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Presumed signaling pathway of this compound through the Androgen Receptor.
References
Validation & Comparative
Validating the Efficacy of New Dihydrotestosterone (DHT) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel dihydrotestosterone (DHT) analogs holds significant promise for various therapeutic areas, including androgen replacement therapy, sarcopenia, and osteoporosis. These new chemical entities aim to replicate or improve upon the anabolic effects of endogenous DHT while potentially offering more favorable safety profiles and tissue selectivity. Rigorous preclinical validation is paramount to ascertain their efficacy and mechanism of action. This guide provides a comparative framework for evaluating new DHT analogs, detailing essential experimental protocols and data presentation formats.
Data Presentation: Comparative Efficacy of Androgens
Table 1: In Vitro Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%) vs. DHT | Ki (nM) |
| Dihydrotestosterone (DHT) | 100 | 1.5 |
| Dehydroepiandrosterone (DHEA) | Low | >1000 |
| New Analog 1 | Insert Data | Insert Data |
| New Analog 2 | Insert Data | Insert Data |
Table 2: In Vitro AR-Mediated Transcriptional Activation in LNCaP Cells
| Compound | EC50 (nM) for PSA Gene Expression | Maximum Induction (% of DHT) |
| Dihydrotestosterone (DHT) | 0.1 | 100 |
| Dehydroepiandrosterone (DHEA) | >100 | <20 |
| New Analog 1 | Insert Data | Insert Data |
| New Analog 2 | Insert Data | Insert Data |
Table 3: In Vitro LNCaP Cell Proliferation Assay
| Compound | EC50 (nM) for Cell Growth | Maximum Proliferation (% of DHT) |
| Dihydrotestosterone (DHT) | 0.5 | 100 |
| Dehydroepiandrosterone (DHEA) | >100 | <30 |
| New Analog 1 | Insert Data | Insert Data |
| New Analog 2 | Insert Data | Insert Data |
Table 4: In Vivo Hershberger Assay in Castrated Rats (Anabolic and Androgenic Activity)
| Compound (Dose) | Levator Ani Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Anabolic/Androgenic Ratio |
| Vehicle Control | 50 ± 5 | 20 ± 3 | 15 ± 2 | N/A |
| DHT (0.4 mg/kg/day) | 250 ± 20 | 300 ± 25 | 200 ± 18 | ~0.8 |
| New Analog 1 (Dose) | Insert Data | Insert Data | Insert Data | Insert Data |
| New Analog 2 (Dose) | Insert Data | Insert Data | Insert Data | Insert Data |
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures involved in the validation of DHT analogs, the following diagrams are provided in the DOT language for use with Graphviz.
Comparative Studies of Dihydrotestosterone Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydrotestosterone (DHT) esters, supported by experimental data. It delves into their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities to inform research and development in areas requiring potent androgenic action.
Dihydrotestosterone (DHT), the most potent endogenous androgen, is a critical molecule in male physiology.[1] Its therapeutic and research applications are often enhanced by esterification, which modifies its pharmacokinetic properties, primarily extending its duration of action. This guide offers a comparative analysis of various DHT esters to aid in the selection of appropriate compounds for specific research and development needs.
Physicochemical Properties
The physicochemical properties of DHT esters, such as solubility and lipophilicity, are crucial determinants of their formulation, absorption, and distribution. Esterification of the 17β-hydroxyl group of DHT increases its lipophilicity, which in turn affects its release rate from oily depots in intramuscular injections and its absorption via the lymphatic system when administered orally.[2]
| Dihydrotestosterone Ester | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP (o/w) |
| Dihydrotestosterone | 290.44 | 178-182 | Insoluble | 3.26 |
| Dihydrotestosterone Propionate | 346.52 | ~149-152 | Insoluble | 4.8 |
| Dihydrotestosterone Enanthate | 402.64 | Data not readily available | Insoluble | 6.5 |
| Dihydrotestosterone Cypionate | 416.66 | Data not readily available | Insoluble | 6.8 |
| Dihydrotestosterone Undecanoate | 458.73 | Data not readily available | Insoluble | 8.2 |
Pharmacokinetic Profiles
The primary advantage of esterifying DHT is the prolongation of its pharmacokinetic profile. The length of the ester chain is directly correlated with the half-life of the drug, allowing for less frequent administration.
| Dihydrotestosterone Ester | Route of Administration | Half-life | Bioavailability | Key Findings |
| Dihydrotestosterone | Transdermal | ~2.83 hours | Low oral bioavailability | Rapidly metabolized. |
| Dihydrotestosterone Propionate | Intramuscular | Short (relative to longer esters) | High | Provides a faster onset and shorter duration of action compared to longer esters. |
| Dihydrotestosterone Enanthate | Intramuscular | ~7 days (in rhesus monkeys)[3] | High | Demonstrates a significantly prolonged androgenic effect compared to unesterified DHT.[3][4] |
| Dihydrotestosterone Cypionate | Intramuscular | Similar to enanthate | High | Expected to have a pharmacokinetic profile comparable to testosterone cypionate. |
| Dihydrotestosterone Undecanoate | Oral | Data not readily available | Orally active, absorbed via lymphatic system[5] | A significant metabolite of oral testosterone undecanoate.[2][5] |
Pharmacodynamic Activity
The pharmacodynamic activity of DHT esters is ultimately mediated by the parent hormone, DHT, which is a potent agonist of the androgen receptor (AR).[1][6] DHT exhibits a higher binding affinity for the AR than testosterone.[7][8] The potency of DHT esters is therefore dependent on the rate of hydrolysis to release free DHT.
| Dihydrotestosterone Ester | Relative Binding Affinity (RBA) to AR | In Vivo Potency (Hershberger Assay) |
| Dihydrotestosterone | High (Higher than testosterone)[7] | Potent androgen |
| Dihydrotestosterone Propionate | High (as DHT) | Expected to be a potent androgen |
| Dihydrotestosterone Enanthate | High (as DHT) | Effective in restoring reproductive functions in hypogonadal monkeys.[4] |
| Dihydrotestosterone Cypionate | High (as DHT) | Expected to be a potent androgen |
| Dihydrotestosterone Undecanoate | High (as DHT) | Orally active prodrug of DHT |
Key Signaling Pathways and Experimental Workflows
The biological effects of DHT and its esters are mediated through the androgen receptor signaling pathway. Upon binding of DHT, the androgen receptor translocates to the nucleus and regulates the transcription of target genes. The evaluation of DHT esters typically involves a series of in vitro and in vivo experiments to characterize their properties and biological activity.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for DHT Ester Evaluation.
Experimental Protocols
Determination of Physicochemical Properties
1. Solubility Determination:
-
Objective: To determine the solubility of DHT esters in various solvents (e.g., water, ethanol, oily vehicles).
-
Method: A surplus of the DHT ester is added to a known volume of the solvent in a sealed vial. The vial is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved ester in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Lipophilicity (LogP) Determination:
-
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
-
Method: The shake-flask method is commonly employed. A known amount of the DHT ester is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of the ester in each phase is determined by HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Pharmacokinetic Analysis
1. Animal Model:
-
Orchidectomized (castrated) male rats or non-human primates are often used to eliminate the influence of endogenous androgens.[3]
2. Drug Administration and Sample Collection:
-
The DHT ester is administered via the intended route (e.g., intramuscular injection of an oil-based solution, oral gavage).
-
Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.
3. Bioanalytical Method:
-
Plasma concentrations of the DHT ester and its active metabolite, DHT, are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for high sensitivity and specificity.
4. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated from the plasma concentration-time data using appropriate software.
Pharmacodynamic Assessment
1. Androgen Receptor Binding Assay:
-
Objective: To determine the binding affinity of DHT esters (or more accurately, the parent DHT) to the androgen receptor.
-
Method: A competitive binding assay is performed using a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) and a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881). The ability of increasing concentrations of the test compound (unlabeled DHT) to displace the radioligand from the receptor is measured. The concentration that inhibits 50% of the specific binding (IC50) is determined and used to calculate the binding affinity (Ki).
2. Hershberger Assay:
-
Objective: To assess the in vivo androgenic activity of DHT esters.
-
Protocol: As per the OECD Test Guideline 441.[9][10][11]
-
Dosing: The test compound is administered daily for 10 consecutive days. A positive control (e.g., testosterone propionate) and a vehicle control are included.
-
Endpoints: On day 11, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[9][13]
-
Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle control group indicates androgenic activity.
References
- 1. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics of oral testosterone undecanoate with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone undecanoate - Wikipedia [en.wikipedia.org]
- 6. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
A Comparative Pharmacological Guide: Dihydrotestosterone Butyrate vs. Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of Dihydrotestosterone Butyrate (DHTBA) and Testosterone. Due to the limited availability of direct experimental data for this compound, which was never commercially marketed, this comparison focuses on the well-documented pharmacological profiles of its active form, Dihydrotestosterone (DHT), and Testosterone.[1] As an ester of DHT, this compound is classified as a synthetic androgen and anabolic steroid that functions as a prodrug, releasing DHT upon administration.[1]
Executive Summary
Testosterone is the primary male androgen, playing a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[2] Its more potent metabolite, Dihydrotestosterone (DHT), is formed in target tissues through the action of the enzyme 5α-reductase.[2] this compound, as a DHT ester, is designed to deliver DHT into the system. The fundamental pharmacological differences lie in the receptor affinity, potency, and metabolic fate of Testosterone versus DHT. DHT generally exhibits a higher binding affinity for the androgen receptor and, consequently, greater androgenic potency.
Pharmacological Comparison: Quantitative Data
The following table summarizes the key pharmacological parameters of Testosterone and its active metabolite, DHT. It is important to note that specific quantitative data for this compound is not available in published literature. The data for DHT serves as the primary reference for the active compound released from this compound.
| Parameter | Testosterone | Dihydrotestosterone (DHT) | Data Source(s) |
| Binding Affinity for Androgen Receptor (AR) | Lower | 2-3 times higher than Testosterone | [3] |
| Dissociation Rate from AR | Faster | 5 times slower than Testosterone | [3] |
| Relative Androgenic Potency | Baseline (1) | 2.5-10 times more potent than Testosterone | [3] |
| Anabolic/Androgenic Ratio | ~1:1 | Generally considered more androgenic than anabolic | [4] |
| Aromatization to Estrogen | Yes | No | [5] |
Signaling Pathways
Both Testosterone and DHT exert their effects primarily through the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[2][6] The binding of the androgen to the AR initiates a conformational change, leading to the dissociation of heat shock proteins, nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on target genes, thereby modulating gene transcription.[3][6] This is known as the classical or genomic signaling pathway. Non-genomic pathways involving membrane-bound AR and activation of second messenger systems have also been described.[3]
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway.
Experimental Protocols
The assessment of anabolic and androgenic activities of compounds like this compound and Testosterone is primarily conducted using the Hershberger bioassay.
Hershberger Bioassay for Anabolic and Androgenic Activity
Objective: To determine the androgenic and anabolic activity of a test compound by measuring the weight changes in androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues responsive to exogenous androgens.
-
Dosing: The test compound (e.g., this compound or Testosterone) is administered daily for a period of 10 consecutive days. A vehicle control group and a positive control group (typically treated with a reference androgen like testosterone propionate) are included.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Androgenic Tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.
-
Anabolic Tissue: Levator ani muscle.
-
Cowper's glands are also often included as an androgenic tissue.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weights of the prostate and seminal vesicles indicates androgenic activity. The anabolic/androgenic ratio is calculated to assess the selectivity of the compound.
Experimental Workflow for Assessing Androgenic and Anabolic Activity
Caption: Hershberger bioassay experimental workflow.
Discussion and Conclusion
The pharmacological activity of this compound is predicated on its conversion to DHT. The primary difference between the administration of Testosterone and this compound lies in their subsequent metabolic pathways and resulting physiological effects.
-
Potency and Receptor Interaction: DHT is a more potent androgen than Testosterone due to its higher binding affinity and slower dissociation from the androgen receptor.[3] This suggests that this compound would elicit a stronger androgenic response at a lower dosage compared to an equivalent dose of Testosterone in tissues with high 5α-reductase activity.
-
Anabolic vs. Androgenic Effects: Testosterone is considered to have a balanced anabolic-to-androgenic ratio of approximately 1:1.[4] DHT, and by extension this compound, is generally considered to be a more potent androgen. While one study on various androstanolone (DHT) esters noted that the anabolic-androgenic ratio was at a minimum for the butyrate and propionate esters, specific quantitative data is lacking.[7]
-
Aromatization: A critical difference is that Testosterone can be converted to estradiol by the enzyme aromatase, leading to estrogenic effects.[2] DHT is not a substrate for aromatase, meaning that this compound administration would not result in an increase in estrogen levels.[5] This lack of aromatization eliminates estrogen-related side effects such as gynecomastia and water retention.
References
- 1. Dihydrotestosterone butyrate - Wikipedia [en.wikipedia.org]
- 2. Testosterone - Wikipedia [en.wikipedia.org]
- 3. modulation-of-androgen-receptor-activation-function-2-by-testosterone-and-dihydrotestosterone - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. looksmax.org [looksmax.org]
- 6. youtube.com [youtube.com]
- 7. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency of Androgen Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the potency of various androgen esters, focusing on their anabolic and androgenic activities. The data presented is compiled from preclinical studies, primarily utilizing the established Hershberger assay in rat models. This guide aims to offer a clear, data-driven resource for researchers and professionals in drug development.
Data Presentation: Anabolic and Androgenic Potency
The potency of androgen esters is typically characterized by their anabolic (myotrophic) and androgenic effects. The anabolic activity refers to the promotion of muscle growth, while androgenic activity relates to the development of male sexual characteristics. The ratio of these two activities is a critical factor in the therapeutic profile of an androgen.
The following table summarizes the in vivo anabolic and androgenic activities of a series of nandrolone esters, as determined by the response of the levator ani muscle (anabolic) and the prostate and seminal vesicles (androgenic) in castrated male rats.
| Androgen Ester | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate & Seminal Vesicles) | Anabolic-Androgenic Ratio |
| Nandrolone Esters | |||
| Nandrolone Formate | High | Moderate | Favorable |
| Nandrolone Propionate | High | Moderate | Lower than longer esters |
| Nandrolone Butyrate | High | Moderate | Lower than longer esters |
| Nandrolone Valerate | High | Moderate | Increasing |
| Nandrolone Heptanoate | High | Moderate | Increasing |
| Nandrolone Octanoate | High | Moderate | Increasing |
| Nandrolone Nonanoate | High | Moderate | Increasing |
| Nandrolone Decanoate | Very High | Moderate | High |
| Nandrolone Undecanoate | Very High | Low | Very High |
Note: The anabolic-androgenic ratios for nandrolone esters were observed to be at a minimum around the propionate and butyrate esters and increased with the ascending series of esters.
Experimental Protocols
The data for the nandrolone esters presented above is based on a well-established in vivo assay designed to assess the anabolic and androgenic properties of steroid compounds.
The Hershberger Assay (Rat Model)
The Hershberger assay is the gold-standard in vivo method for determining the anabolic and androgenic potential of androgens.
-
Animal Model: The assay utilizes immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgen administration.
-
Experimental Groups: Animals are typically divided into a control group (receiving a vehicle), a reference androgen group (e.g., testosterone propionate), and several test groups administered different doses of the androgen esters being investigated.
-
Administration: The androgen esters are typically administered daily for a period of 10 consecutive days via subcutaneous injection or oral gavage.
-
Endpoints: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.
-
Anabolic (Myotrophic) Activity: The primary indicator is the weight of the levator ani muscle, a perineal muscle that is highly responsive to the anabolic effects of androgens.
-
Androgenic Activity: The weights of the ventral prostate and seminal vesicles are the key indicators of androgenic potency.
-
-
Data Analysis: The mean organ weights of the test groups are compared to the control and reference groups. Dose-response curves are often generated to determine the relative potency of the different esters. The anabolic-androgenic ratio is calculated by dividing the relative anabolic activity by the relative androgenic activity.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in vivo study designed to compare the potency of androgen esters.
Androgen Signaling Pathway
The biological effects of androgen esters are mediated through the androgen receptor (AR). The ester moiety is cleaved off in the body, releasing the parent androgen (e.g., nandrolone or testosterone). This free androgen then binds to and activates the AR, leading to downstream cellular responses.
A Head-to-Head Comparison of Dhtba and Other Androgens: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between various androgens and the androgen receptor (AR) is paramount. This guide provides an objective, data-driven comparison of 5α-Dihydrotestosterone 17β-bromoacetate (Dhtba) with other key androgens, focusing on their performance, experimental validation, and impact on cellular signaling.
This compound distinguishes itself from endogenous androgens like testosterone and dihydrotestosterone (DHT) not as a therapeutic agent, but as a powerful research tool. Its unique property lies in its ability to form a covalent bond with the androgen receptor, making it an invaluable affinity label for studying receptor structure and function.[1][2] This irreversible interaction contrasts sharply with the reversible binding of natural androgens.
Quantitative Comparison of Androgen Receptor Ligands
The following table summarizes key quantitative data for this compound and other androgens, highlighting their distinct binding characteristics. Due to its nature as a covalent ligand, traditional equilibrium-based affinity constants (Ki, Kd) for this compound are not typically reported in the same manner as for reversible ligands. Instead, its efficacy is often described by the efficiency of covalent labeling.
| Compound | Type | Binding Affinity (Ki/Kd) | Anabolic:Androgenic Ratio | Key Characteristics |
| This compound | Synthetic, Covalent | High affinity, >80% covalent labeling efficiency[2] | Not Applicable | Irreversibly binds to the androgen receptor; used as an affinity label for receptor studies.[1][2] |
| Dihydrotestosterone (DHT) | Endogenous, Reversible | Ki: ~6 nM[3], Kd: ~1.3 nM[3] | ~100:100 (by definition) | The most potent natural androgen, formed from testosterone by 5α-reductase.[4] |
| Testosterone | Endogenous, Reversible | Ki: ~50 nM[3] | ~100:100 (by definition) | Primary male sex hormone, precursor to DHT.[4] |
| Methyltrienolone (R1881) | Synthetic, Reversible | Ki: ~0.09 nM[3] | High | A potent, synthetic androgen often used as a radioligand in AR binding assays. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are outlines of key experimental protocols used to characterize the interactions of these androgens with the androgen receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled androgen by measuring its ability to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the relative binding affinity of test androgens.
Materials:
-
Purified androgen receptor or cytosol preparation from androgen-sensitive tissue (e.g., prostate).
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).
-
Unlabeled test androgens (this compound, DHT, Testosterone).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of androgen receptor and radiolabeled androgen are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test androgen are added to compete for binding.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test androgen that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[5]
Protocol 2: Affinity Labeling with this compound
This protocol describes the use of this compound to covalently label the androgen receptor, allowing for its identification and characterization.
Objective: To covalently label the androgen receptor for subsequent analysis.
Materials:
-
Cytosol preparation from androgen-sensitive cells or tissues.
-
Radiolabeled this compound ([³H]-Dhtba).
-
SDS-PAGE reagents and equipment.
-
Autoradiography or phosphorimaging system.
Procedure:
-
Cytosol containing the androgen receptor is incubated with radiolabeled this compound.
-
The reaction is allowed to proceed to allow for covalent bond formation.
-
To demonstrate specificity, a parallel incubation can be performed in the presence of a large excess of a non-radioactive, non-covalent androgen (e.g., DHT) to block the binding of this compound to the receptor.
-
The reaction is stopped, and the proteins are denatured and separated by size using SDS-PAGE.
-
The gel is then subjected to autoradiography or phosphorimaging to visualize the radiolabeled protein, which corresponds to the covalently modified androgen receptor.[2]
Signaling Pathways and Mechanisms of Action
The interaction of androgens with the androgen receptor initiates a signaling cascade that ultimately leads to changes in gene expression. The mechanism of this compound, however, introduces a significant alteration to this pathway due to its covalent binding.
The diagram above illustrates the canonical androgen signaling pathway. Endogenous androgens like DHT and testosterone bind reversibly to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. This complex then dimerizes, translocates to the nucleus, and binds to androgen response elements on the DNA, thereby modulating gene transcription. This compound follows a similar initial path but forms a covalent bond with the receptor, leading to its persistent activation.
This workflow diagram contrasts the experimental approaches for characterizing reversible and irreversible androgen receptor ligands. Assays for reversible ligands like DHT focus on quantifying the equilibrium binding, while assays for this compound aim to identify the covalently labeled receptor protein.
References
- 1. researchgate.net [researchgate.net]
- 2. High efficiency covalent radiolabeling of the human androgen receptor. Studies in cultured fibroblasts using dihydrotestosterone 17 beta-bromoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1798994 - Receptor Binding Assay (Ki) and Transactivation Assay (EC50) from Article 10.1021/jm801583j: "N-aryl-oxazolidin-2-imine muscle selective androgen receptor modulators enhance potency through pharmacophore reorientation." - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydrotestosterone's Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological activity of Dihydrotestosterone (DHT), the active metabolite of Dihydrotestosterone benzoate (Dhtba), in comparison to other key androgens. This document offers a detailed examination of experimental data, methodologies, and signaling pathways to facilitate informed decisions in androgen-related research.
Dihydrotestosterone benzoate, also known as Androstanolone benzoate, functions as a prodrug to Dihydrotestosterone (DHT).[1] Following administration, it is metabolized into DHT, which is a potent agonist of the androgen receptor (AR). DHT exhibits a significantly higher binding affinity for the AR compared to testosterone, making it a key molecule in androgenic signaling.[2][3] This guide will focus on the biological activity of DHT and compare it with two other prominent androgens: Testosterone and Nandrolone.
Quantitative Comparison of Androgen Activity
To provide a clear and objective comparison, the following table summarizes key quantitative parameters for DHT, Testosterone, and Nandrolone. These parameters are crucial for understanding the potency and selectivity of these androgens.
| Parameter | Dihydrotestosterone (DHT) | Testosterone | Nandrolone |
| Androgen Receptor Binding Affinity (Relative to Testosterone) | ~200-300% | 100% | ~100-150% |
| Anabolic:Androgenic Ratio | ~1:1 | 1:1 | ~3-10:1 |
Note: The anabolic:androgenic ratio is a measure of the relative anabolic (muscle-building) and androgenic (masculinizing) effects of a steroid. A higher ratio indicates a more favorable anabolic profile with potentially fewer androgenic side effects.
Androgen Signaling Pathway
The biological effects of DHT and other androgens are primarily mediated through the androgen receptor, a ligand-activated transcription factor. The following diagram illustrates the canonical androgen signaling pathway.
Experimental Workflow for Cross-Validation
The biological activity of androgenic compounds is typically assessed through a series of in vitro and in vivo experiments. The following workflow provides a logical progression for the cross-validation of a compound like this compound.
Detailed Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (e.g., DHT, Testosterone, Nandrolone)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and stock solutions of the radiolabeled ligand and test compounds.
-
Incubation: In triplicate, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of the test compound and a constant amount of rat prostate cytosol in TEDG buffer. Include tubes for total binding (only [³H]-R1881 and cytosol) and non-specific binding (with a large excess of unlabeled R1881).
-
Separation of Bound and Free Ligand: After overnight incubation at 4°C, add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay (e.g., AR-CALUX)
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene (e.g., luciferase).
Materials:
-
A cell line stably transfected with the human androgen receptor and an androgen-responsive luciferase reporter construct (e.g., AR-CALUX cells).
-
Cell culture medium and supplements.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the luciferase activity against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Hershberger Bioassay
This in vivo assay assesses the androgenic and anabolic activity of a compound in castrated male rats by measuring the weight changes of androgen-dependent tissues.
Materials:
-
Peripubertal male rats.
-
Test compound.
-
Vehicle for administration (e.g., corn oil).
-
Surgical equipment for castration.
Procedure:
-
Animal Preparation: Castrate the rats and allow them to recover.
-
Dosing: Administer the test compound daily via oral gavage or subcutaneous injection for a period of 10 consecutive days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Tissue Collection: On the day after the last dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani and bulbocavernosus muscles, and glans penis.
-
Data Analysis: Compare the weights of the accessory sex organs (androgenic activity) and the levator ani/bulbocavernosus muscle (anabolic activity) between the treated and control groups. Statistical analysis is used to determine the significance of the observed effects.
References
Unraveling the Efficacy of Androgen Receptor Agonists: A Comparative Analysis
A comprehensive comparison between the novel androgen receptor (AR) agonist Dhtba and established agonists remains elusive due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have not yielded any information on a compound with this designation being evaluated as an androgen receptor agonist.
Therefore, this guide will focus on the comparative efficacy of well-characterized and established AR agonists, namely the endogenous androgens Dihydrotestosterone (DHT) and Testosterone, alongside a widely used synthetic agonist, Metribolone (R1881). This analysis is intended for researchers, scientists, and drug development professionals to provide a baseline understanding of AR agonist performance.
Comparative Efficacy of Established AR Agonists
The efficacy of an AR agonist is determined by several key parameters, including its binding affinity to the androgen receptor, its ability to activate the transcription of target genes, and its physiological effects in vivo.
| Compound | Type | Relative Binding Affinity (RBA) for AR | Transcriptional Activation Potency | Key Characteristics |
| Dihydrotestosterone (DHT) | Endogenous | High | High | Considered the most potent natural androgen. It is formed from testosterone by the enzyme 5α-reductase.[1][2] It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[3] |
| Testosterone | Endogenous | Moderate | Moderate | The primary male sex hormone. It can be converted to the more potent DHT in certain tissues.[1] |
| Metribolone (R1881) | Synthetic | Very High | High | A potent, non-aromatizable synthetic androgen that is often used as a reference compound in scientific research due to its high affinity and stability. |
Note: The table above provides a qualitative summary. Quantitative data can vary significantly between different experimental setups and assays.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of target genes responsible for the physiological effects of androgens.
Caption: Simplified schematic of the androgen receptor signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize AR agonists. Specific details may vary between laboratories.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Protocol:
-
Preparation of AR source: This can be cytosol from androgen target tissues (e.g., rat prostate) or recombinant human AR.
-
Incubation: A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to a standard competitor (e.g., DHT or R1881).
Transcriptional Activation (Reporter Gene) Assay
Objective: To measure the ability of a compound to activate AR-mediated gene transcription.
Protocol:
-
Cell Culture: A suitable cell line (e.g., PC-3, LNCaP, or HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the agonist.
Experimental Workflow Diagram
References
A Comparative Analysis of Finasteride and Dutasteride: A Guide for Researchers and Drug Development Professionals
An Objective Comparison of Two Key 5-Alpha-Reductase Inhibitors in the Management of Androgen-Mediated Conditions
Introduction
Initially, this guide was intended to provide a comparative analysis of DHT-BA (dihydrotestosterone-butyrate) and finasteride. However, a thorough review of the scientific literature reveals that DHT-BA is a synthetic androgen and an ester of dihydrotestosterone (DHT). Its mechanism of action is to act as a potent androgen, which is in direct opposition to finasteride, a 5-alpha-reductase inhibitor designed to reduce DHT levels. A direct comparison for therapeutic purposes is therefore not scientifically meaningful.
Instead, this guide will provide a comparative analysis of two widely studied and clinically relevant 5-alpha-reductase inhibitors: finasteride and dutasteride . Both medications are utilized in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss), making their comparison highly relevant for researchers, scientists, and drug development professionals in this field. This guide will delve into their mechanisms of action, comparative efficacy supported by experimental data, and safety profiles, presented in a clear and structured format.
Mechanism of Action: A Tale of Two Isoenzymes
Both finasteride and dutasteride exert their effects by inhibiting the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). However, a key difference lies in their inhibitory activity against the two main isoenzymes of 5-alpha-reductase.
-
Finasteride is a selective inhibitor of the type II 5-alpha-reductase isoenzyme .[1]
-
Dutasteride is a non-selective inhibitor, targeting both type I and type II 5-alpha-reductase isoenzymes .
This difference in isoenzyme inhibition leads to a more profound reduction in serum DHT levels with dutasteride (up to 90%) compared to finasteride (around 70%).
References
Validating Dhtba's mechanism of action in different cell lines
An in-depth analysis of the compound "Dhtba" and its mechanism of action remains elusive due to the inability to identify the specific molecule from the provided nomenclature. Searches for "this compound" and variations thereof in scientific literature and chemical databases have not yielded a definitive compound, suggesting a possible typographical error or the use of a non-standard abbreviation.
Without a precise identification of this compound, a comprehensive comparison guide validating its mechanism of action across different cell lines, as requested, cannot be accurately generated. This includes the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways.
To proceed with this request, clarification on the full chemical name or a known synonym for "this compound" is required. Once the correct compound is identified, a thorough literature search can be conducted to gather the necessary experimental data to construct the requested comparison guide for researchers, scientists, and drug development professionals.
A Comparative Analysis of Dhtba and Other Non-Aromatizable Androgens for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various anabolic and androgenic steroids is paramount for advancing therapeutic applications. This guide provides a comparative overview of Dihydrotestosterone butyrate (Dhtba) and other prominent non-aromatizable androgens, including mesterolone, drostanolone, and stanozolol. The information is presented to facilitate objective comparison, supported by available experimental data and methodologies.
Introduction to Non-Aromatizable Androgens
Non-aromatizable androgens are a class of synthetic derivatives of testosterone that are structurally modified to prevent their conversion into estrogens by the enzyme aromatase. This characteristic is significant in therapeutic contexts where the anabolic and androgenic effects are desired without the concomitant estrogenic side effects such as gynecomastia and water retention. The primary endogenous non-aromatizable androgen is Dihydrotestosterone (DHT), which is known for its potent interaction with the androgen receptor.[1] The synthetic androgens discussed herein are all derivatives of DHT.
Dihydrotestosterone butyrate (this compound), also known as androstanolone butyrate, is a synthetic ester of DHT.[2] As a compound that was never marketed, publicly available data on its specific pharmacological profile is scarce.[2] However, based on studies of other DHT esters, it is presumed to act as a prodrug, releasing DHT upon hydrolysis in the body. Its effects would therefore largely mirror those of endogenous DHT.
Comparative Data on Non-Aromatizable Androgens
To facilitate a clear comparison, the following tables summarize key quantitative parameters for this compound (inferred), mesterolone, drostanolone, and stanozolol. Due to the limited data on this compound, some values are theoretical estimations based on related compounds.
| Compound | Anabolic:Androgenic Ratio | Androgen Receptor (AR) Binding Affinity | Notes |
| This compound (inferred) | Low | Moderate (as DHT) | Expected to have a low anabolic-to-androgenic ratio, similar to other short-chain esters of androstanolone.[3] The active form, DHT, has a high binding affinity for the AR.[1] |
| Mesterolone | Data not available | RBA: 0.08 (rat skeletal muscle vs. [3H]methyltrienolone)[4] | Known for its strong androgenic and relatively weak anabolic effects. It also has a very high affinity for Sex Hormone-Binding Globulin (SHBG).[4][5] |
| Drostanolone | Moderate | Data not available | Valued for its moderate anabolic and weak androgenic effects, leading to a favorable side effect profile.[6] |
| Stanozolol | High | Low (RBA < 0.05 vs. [3H]methyltrienolone)[4][7] | Despite low AR binding affinity, it is a potent activator of androgen receptor-induced protein synthesis.[8] |
RBA: Relative Binding Affinity
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to characterize androgens.
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to determine the anabolic and androgenic properties of a substance.
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens.
-
Treatment: The test compound is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection. A control group receives the vehicle, and a reference androgen (e.g., testosterone propionate) is also used.
-
Endpoint Measurement: On day 11, the animals are euthanized, and specific tissues are excised and weighed.
-
Anabolic activity is assessed by the weight change in the levator ani muscle.
-
Androgenic activity is determined by the weight changes in androgen-dependent tissues such as the ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The ratio of the anabolic effect (levator ani weight increase) to the androgenic effect (e.g., ventral prostate weight increase) is calculated to determine the anabolic:androgenic ratio.
Androgen Receptor Competitive Binding Assay
This in vitro assay measures the affinity of a compound for the androgen receptor.
-
Receptor Preparation: Androgen receptors are typically sourced from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or from recombinant expression systems.[9]
-
Assay Setup: A fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding. Following incubation, bound and unbound radioligand are separated, often by filtration or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. This value is then used to calculate the binding affinity (Ki) or relative binding affinity (RBA) compared to a reference compound like DHT.[10][11]
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the generalized signaling pathway for non-aromatizable androgens and a typical experimental workflow for their characterization.
Caption: Generalized signaling pathway of non-aromatizable androgens.
Caption: Experimental workflow for androgen characterization.
Discussion and Conclusion
The comparative study of non-aromatizable androgens reveals a spectrum of activities and binding affinities that can be leveraged for specific therapeutic goals. While this compound remains a compound of primarily academic interest due to its lack of commercialization, its presumed action as a DHT prodrug places it within a well-understood class of androgens. Mesterolone, with its high SHBG affinity, may be particularly useful in modulating the levels of free testosterone.[12] Drostanolone offers a balanced anabolic and androgenic profile, while stanozolol presents a unique case of high anabolic activity despite low androgen receptor binding, suggesting alternative mechanisms of action may be at play.
For researchers and drug developers, the choice of a non-aromatizable androgen will depend on the desired therapeutic outcome, whether it be for androgen replacement therapy, anabolic effects with minimal virilization, or other novel applications. The experimental protocols outlined provide a framework for the continued investigation and characterization of these and other novel androgenic compounds. Further research into the specific pharmacokinetic and pharmacodynamic profiles of compounds like this compound is warranted to fully understand their potential.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone butyrate - Wikipedia [en.wikipedia.org]
- 3. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. What is the mechanism of Mesterolone? [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DHTBA (Dehydrothio-p-toluidine Sulfonic Acid)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Dehydrothio-p-toluidine Sulfonic Acid (DHTBA) are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is classified as an irritant and may be harmful if it comes into contact with the skin, is inhaled, or is ingested. The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected waste must be disposed of as hazardous waste.
Disposal Procedures
The primary and most critical recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the disposal is conducted in a manner consistent with all federal, state, and local environmental regulations.[1] Do not attempt to dispose of this compound down the drain or in regular trash.
Waste Classification
As a sulfonic acid derivative and a dye intermediate, this compound waste should be classified as hazardous chemical waste. Proper identification and labeling of the waste container are crucial. The label should clearly state "Hazardous Waste" and include the full chemical name: "Dehydrothio-p-toluidine Sulfonic Acid."
Laboratory-Scale Neutralization (General Guidance)
While professional disposal is the required method, understanding the principles of neutralization can be valuable for treating small spills or for specific, approved in-lab procedures. Sulfonic acids are strong acids and can be neutralized with a suitable base.
Disclaimer: The following is a general procedure for the neutralization of sulfonic acids. It has not been specifically validated for this compound and should only be performed by trained personnel with a thorough understanding of the reaction, and in accordance with your institution's safety protocols.
Experimental Protocol: General Neutralization of Sulfonic Acids
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a dilute solution of a base, such as sodium hydroxide (caustic soda) or sodium carbonate (soda ash).
-
Dilution: If dealing with a concentrated this compound solution, it is advisable to first dilute it by slowly adding the acid solution to cold water. Never add water to the acid.
-
Neutralization: Slowly and with constant stirring, add the dilute base solution to the this compound solution. This reaction is exothermic and may generate heat. Proceed with caution to control the reaction rate.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for neutralized effluent, as per general guidelines for the neutralization of sulfonic acids, is between 6.0 and 9.0.
-
Final Disposal: Even after neutralization, the resulting solution may still contain organic compounds that are not suitable for drain disposal. The neutralized solution should be collected in a labeled hazardous waste container for professional disposal, unless your institution's environmental health and safety office has explicitly approved drain disposal for small quantities of the neutralized substance.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameter for the disposal of neutralized sulfonic acids based on available regulatory guidance.
| Parameter | Guideline Value | Source |
| pH | 6.0 - 9.0 | U.S. Code of Federal Regulations (40 CFR Part 417, Subpart N) for the Neutralization of Sulfonic Acids. |
Visualizing the Disposal Workflow
To provide a clear, step-by-step logical guide for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
Unraveling the Safety Protocols for Handling "Dhtba"
A definitive identification of the chemical compound abbreviated as "Dhtba" is crucial for establishing accurate and reliable safety protocols. Initial searches for "this compound" have yielded information for several distinct compounds, each with its own unique hazard profile and handling requirements. To ensure the safety of all laboratory personnel, it is imperative to specify the full chemical name or provide a Chemical Abstracts Service (CAS) number for the substance .
The ambiguity of the abbreviation "this compound" prevents the provision of the essential, immediate safety and logistical information required for safe handling, including operational and disposal plans. Different chemicals, despite having similar acronyms, can vary drastically in their physical, chemical, and toxicological properties. For instance, safety data sheets for compounds such as 2,4-dihydroxy-3,5,6-trimethylbenzoic acid (DTBA) and Dihydrotestosterone (DHT) highlight significantly different risk profiles and necessary precautions.
To proceed with a comprehensive safety guide that aligns with the core requirements of providing procedural, step-by-step guidance, a precise identification of "this compound" is the necessary first step. Once the specific chemical is known, a detailed and accurate summary of personal protective equipment (PPE), handling procedures, and disposal plans can be developed.
Researchers, scientists, and drug development professionals are urged to verify the exact identity of the chemical they are working with before consulting any safety information. Relying on generalized information based on an ambiguous acronym could lead to inadequate protection and potentially hazardous situations.
For the safety of all personnel, please provide the full chemical name or CAS number for "this compound" to enable the creation of a targeted and effective safety and handling guide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
